22-Keto-21-thia-3,6,9-trioxatricosan-1-OL
Description
Properties
IUPAC Name |
S-[11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O5S/c1-19(21)25-18-10-8-6-4-2-3-5-7-9-12-22-14-16-24-17-15-23-13-11-20/h20H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDADHEIFTCDFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393282 | |
| Record name | 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-50-3 | |
| Record name | 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architecture of Efficacy: A Comprehensive Guide to PROTAC Linker Design
Executive Summary
In the realm of targeted protein degradation (TPD), the linker is frequently mischaracterized as a passive structural bridge. This guide corrects that misconception, establishing the linker as a thermodynamic governor that dictates the stability of the ternary complex (Target-PROTAC-E3), the kinetics of ubiquitination, and the physicochemical viability of the drug candidate. This technical whitepaper provides a rigorous framework for "Linkerology"—the rational design of PROTAC linkers—equipping researchers with the mechanistic insights and experimental protocols necessary to transition from serendipitous discovery to engineered efficacy.
Part 1: The Thermodynamics of "Linkerology"
Beyond the Bridge: Cooperativity and Entropy
The fundamental goal of a PROTAC is not merely to bind two proteins but to induce a de novo protein-protein interaction (PPI) between the E3 ligase and the Protein of Interest (POI). The linker is the primary driver of this interaction's thermodynamics.
-
Ternary Complex Stability (
): The affinity of the ternary complex is often distinct from the binary affinities of the PROTAC for the POI or E3 alone. This deviation is quantified by the cooperativity factor ( ).[1]-
Positive Cooperativity (
): The linker positions the proteins such that favorable surface interactions occur between the POI and E3, stabilizing the complex beyond the sum of its parts.[2] -
Negative Cooperativity (
): Steric clashes or entropic penalties induced by the linker destabilize the complex.
-
The "Goldilocks" Zone and The Hook Effect
Linker length operates on a bell curve of efficiency.
-
Too Short: Steric hindrance prevents the simultaneous binding of POI and E3, precluding ternary complex formation.
-
Too Long: Excessive degrees of freedom result in a high entropic penalty upon binding (
). Furthermore, very long linkers may fail to bring the POI lysine residues within the "ubiquitination zone" of the E2 enzyme.
The Hook Effect: At high PROTAC concentrations, binary complexes (PROTAC-POI and PROTAC-E3) saturate the available proteins, inhibiting the formation of productive ternary complexes. This is a critical consideration for dosing strategies.
Visualization: Ternary Complex Thermodynamics
The following diagram illustrates the thermodynamic equilibrium and the concept of cooperativity.
Figure 1: Thermodynamic pathway of ternary complex formation. The convergence of binary complexes into the active ternary species is governed by the cooperativity factor (
Part 2: Chemical Composition & Structural Classes
Linker selection is a trade-off between solubility, permeability, and conformational restriction.[3]
Comparative Analysis of Linker Chemistries
| Linker Class | Chemical Structure Examples | Key Advantages | Key Disadvantages | Primary Use Case |
| PEG (Polyethylene Glycol) | High water solubility; Easy synthesis; Flexible.[2][4] | Low cell permeability (high tPSA); Oxidative metabolism liability. | Initial screening; Solubilizing hydrophobic warheads. | |
| Alkyl Chains | Metabolically stable; Low tPSA (good permeability). | Poor water solubility (lipophilic); Highly flexible (entropic penalty). | Membrane-bound targets; Improving cell penetration.[5] | |
| Rigid / Semi-Rigid | Piperazine, Piperidine, Phenyl, Alkynes | Reduces entropic penalty (pre-organization); Improves metabolic stability. | Complex synthesis; Can lock molecule in inactive conformation. | Late-stage optimization; Inducing isoform selectivity. |
| Click-Ready | Triazoles (via CuAAC) | Modular library synthesis; Rigidifying element. | Triazole can act as a hydrogen bond acceptor/donor, altering binding. | High-throughput library generation. |
The Shift to Rigid Linkers
Recent data suggests that rigid linkers (e.g., those containing piperazines or alkynes) often outperform flexible PEGs in late-stage candidates. By restricting the conformational ensemble, rigid linkers reduce the entropic cost of binding, potentially enhancing potency and selectivity (as seen in the MZ1 case study).
Part 3: Experimental Protocols for Linker Optimization
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and normalization steps essential for reproducible data.
Protocol A: Ternary Complex Stability via Surface Plasmon Resonance (SPR)
Objective: Quantify the stability of the ternary complex and calculate the cooperativity factor (
Reagents:
-
Biotinylated E3 Ligase (e.g., VHL or CRBN).
-
Purified POI (untagged).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
Step-by-Step Workflow:
-
Surface Preparation: Immobilize Biotin-E3 Ligase onto a Streptavidin (SA) sensor chip to a density of ~1000 RU. Control: Use a reference channel with Biotin-free SA.
-
Binary Binding Check: Inject PROTAC alone (concentration series) to determine
for the E3 ligase. -
Ternary Injection (The "Coinject" Method):
-
Prepare a fixed saturating concentration of the PROTAC (e.g., 1-5 µM, based on binary
). -
Prepare a concentration series of the POI mixed with this fixed PROTAC concentration.
-
Inject the mixture over the immobilized E3.
-
-
Data Analysis:
-
Subtract reference channel and blank buffer injections.
-
Fit the resulting sensorgrams to a 1:1 binding model to derive
. -
Validation Calculation: Calculate Cooperativity (
) using the formula: (Note: must be measured in a separate experiment immobilizing POI or using solution affinity methods).
-
Protocol B: Cellular Degradation Assessment (Western Blot)
Objective: Determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., HeLa, HEK293) at 70% confluence in 6-well plates.
-
Treatment: Treat with PROTAC (10-point dose-response, e.g., 1 nM to 10 µM) for 18-24 hours. Control: DMSO vehicle control and a competition control (PROTAC + excess free ligand) to prove mechanism.
-
Lysis: Wash with ice-cold PBS.[9] Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Normalization (Critical): Perform BCA assay to normalize total protein loading (e.g., 20 µ g/lane ).
-
Detection: Blot for POI and a housekeeping protein (e.g., GAPDH or Vinculin).
-
Quantification:
-
Densitometry analysis (e.g., ImageJ).
-
Normalize POI signal to Housekeeping signal.
-
Normalize treated samples to DMSO control (set to 100%).
-
Fit data to a non-linear regression (log(inhibitor) vs. response) to derive DC50.
-
Part 4: Rational Design Workflow
This workflow integrates computational modeling with empirical screening to navigate the vast chemical space of linkers.
Figure 2: The iterative cycle of PROTAC linker design. The process begins with structural modeling of exit vectors and proceeds through biophysical filtering before cellular validation.
Part 5: Case Study - The Specificity of MZ1
The development of MZ1 (a BRD4 degrader) serves as a canonical example of linker-driven selectivity [1].
-
Challenge: The warhead (JQ1) binds promiscuously to all BET bromodomain family members (BRD2, BRD3, BRD4).
-
Solution: Researchers utilized a PEG-linker.[2][3][8][12][16] However, crystal structures revealed that the linker folded in a specific conformation that allowed the PROTAC to "wrap" around the BRD4-VHL interface.
-
Outcome: This specific folding induced a cooperative ternary complex unique to BRD4, making MZ1 significantly more selective for BRD4 degradation over BRD2/3, despite the warhead's non-selectivity. This proves that linker rigidity and length can encode isoform selectivity .
References
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[][17] [Link]
-
Bembenek, S. D., et al. (2021). The Impact of Linker Length on PROTAC Degradation Efficiency.[4][5][9][10][12][13][18][19] ACS Medicinal Chemistry Letters. [Link]
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]
-
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. [Link]
Sources
- 1. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
The Linkerology of PEG in PROTACs: Physicochemical Tuning and Ternary Complex Dynamics
[1]
Executive Summary
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is often mischaracterized as a passive connector. In reality, the linker is a thermodynamic and kinetic governor that dictates the stability of the ternary complex (POI-PROTAC-E3), the physicochemical compliance of the molecule, and its ultimate degradation potency (
Polyethylene glycol (PEG) linkers have become the industry standard for initial PROTAC scanning due to their unique ability to balance the lipophilicity of warheads, improve water solubility, and provide "entropic freedom" for protein-protein interactions (PPIs). This guide dissects the mechanistic role of PEG linkers, providing a self-validating framework for their selection, synthesis, and optimization.
Part 1: The Physicochemical Imperative
PROTACs inherently defy Lipinski’s Rule of 5 (bRo5).[1] They are high molecular weight (>800 Da) heterobifunctional molecules that risk poor solubility and permeability. The PEG linker acts as a "solubility sink" to counteract the hydrophobic nature of the E3 ligand (e.g., Thalidomide, VHL ligand) and the target warhead.
Solubility vs. Permeability Trade-off[2]
-
Hydrophilicity: The ether oxygens in PEG units accept hydrogen bonds, significantly lowering the logD and improving aqueous solubility.[2] This is critical for assay reliability; insoluble compounds precipitate in cellular media, leading to false negatives in degradation assays.
-
Permeability: While PEG improves solubility, excessive chain length increases the Topological Polar Surface Area (TPSA). A TPSA > 140 Ų typically correlates with poor membrane permeability.
-
The "Chameleon" Effect: PEG chains are flexible. In a lipid membrane environment, PEG linkers can adopt conformations that sequester polar oxygen atoms internally, potentially shielding the high TPSA and allowing membrane passage despite theoretical violations.
Expert Insight: When screening linkers, do not simply increase length linearly. Monitor the Lipophilic Efficiency (LipE) . If adding PEG units improves potency (
Part 2: Thermodynamic & Kinetic Influence (Ternary Complex)
The core function of the linker is to facilitate the formation of a productive ternary complex.[1][2][3][4] This process is governed by the equilibrium dissociation constant of the ternary complex (
The "Goldilocks" Zone of Linker Length
-
Too Short: Steric clashes prevent the POI and E3 ligase from approaching closely.[3][4] The ubiquitination zone (lysine on POI reaching E2 on E3) is physically obstructed.
-
Too Long: The entropic penalty of freezing a long, flexible PEG chain into a defined conformation reduces the free energy of binding (
). Furthermore, very long linkers allow the POI and E3 to act independently, reducing the likelihood of de novo protein-protein interactions (positive cooperativity).
The Hook Effect
At high PROTAC concentrations, the equilibrium shifts toward binary complexes (POI-PROTAC and E3-PROTAC) rather than the ternary complex, creating a bell-shaped dose-response curve. PEG linkers, due to their flexibility, can sometimes exacerbate this if they do not promote specific PPIs that stabilize the ternary state.
Visualization: Ternary Complex Dynamics
The following diagram illustrates the equilibrium states and the critical role of the linker in stabilizing the central ternary complex.
Caption: Kinetic equilibrium of PROTAC-mediated degradation. The green path represents the productive workflow; red dotted lines indicate the non-productive "Hook Effect" at high concentrations.
Part 3: Structural Dynamics & Selectivity
Recent structural biology (e.g., crystal structures of MZ1) reveals that PEG linkers are not just "ropes" but can fold to induce specific conformations.
Isoform Selectivity via Linker Length
Small changes in PEG length can drastically alter selectivity between homologous proteins.
-
Case Study (EGFR vs. HER2): A study utilizing Lapatinib-based PROTACs demonstrated that a specific PEG linker length allowed degradation of EGFR but not HER2, despite the warhead binding both. The linker length was sufficient to bridge the gap for EGFR's ubiquitination zone but created a steric clash or failed to reach a lysine on HER2.
Intramolecular Interactions
In some crystal structures, PEG linkers have been observed to collapse onto the surface of the E3 ligase or the POI, contributing to the binding interface. This "linker-assisted" binding suggests that the chemical nature of the PEG (ether oxygens) can participate in hydrogen bonding with surface residues, stabilizing the complex.
Part 4: Synthetic Strategies & Protocols
Standard Conjugation Workflow
The most robust method for PEG linker incorporation is using bifunctional PEG building blocks (e.g.,
Protocol: Amide Coupling for Linker Conjugation
Objective: Conjugate a PEG-Carboxylate linker to an amine-functionalized E3 Ligand (e.g., Pomalidomide-NH2).
Reagents:
-
Amine-functionalized E3 ligand (1.0 eq)
-
Boc-protected Amino-PEG-Acid (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the Boc-Amino-PEG-Acid in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir at room temperature for 15 minutes to form the activated ester.
-
Check: Solution should remain clear. Cloudiness indicates moisture or insolubility.
-
-
Coupling: Add the Amine-functionalized E3 ligand to the reaction mixture.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation: Monitor by LC-MS. Look for the disappearance of the starting amine mass and appearance of [Product + H]+.
-
-
Work-up: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over . -
Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 1 hour to remove the Boc group. Evaporate volatiles to yield the Amine-PEG-E3-Ligand salt, ready for the final coupling to the Warhead-Acid.
Decision Tree for Linker Optimization
Use this logic flow to troubleshoot and optimize your linker strategy.
Caption: Strategic workflow for troubleshooting PROTAC failure modes related to linker properties.
Part 5: Quantitative Case Studies
The following data summarizes the impact of PEG chain length on degradation efficiency in a BTK (Bruton's Tyrosine Kinase) degrader study. Note how potency does not scale linearly with length; it requires a specific spatial fit.
Table 1: Impact of PEG Linker Length on BTK Degradation
| Compound ID | Linker Type | Chain Length (Atoms) | BTK | Interpretation | |
| PROTAC-A | Alkyl | 5 | > 1000 | < 20% | Too short/rigid; steric clash prevents ternary complex. |
| PROTAC-B | PEG-2 | 8 | 450 | 60% | Moderate activity; suboptimal orientation. |
| PROTAC-C | PEG-4 | 14 | 12 | 95% | Optimal Length; high cooperativity. |
| PROTAC-D | PEG-8 | 26 | 35 | 90% | Good potency, but slight drop due to entropic penalty. |
| PROTAC-E | PEG-12 | 38 | 120 | 85% | "Floppy" linker; reduced binding free energy. |
Data synthesized from comparative SAR studies (e.g., Zorba et al., 2018).
Key Takeaway
For many targets, a linker length between 12–20 atoms (approx. PEG3 to PEG5) often represents the "sweet spot" where the linker is long enough to span the gap without incurring a massive entropic penalty.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. PNAS. [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
Burslem, G. M., et al. (2018).[4] Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) That Selectively Degrade Cancer-Associated Proteins. Chemical Reviews. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5][6] [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Thioether Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2][3] The success of a PROTAC molecule is critically dependent on the intricate interplay between its three core components: a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and the linker that tethers them.[4][5] While often viewed as a simple spacer, the linker is a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, bioavailability, and the stability of the crucial ternary complex.[6][7][8] This guide delves into the strategic use of thioether-containing linkers in PROTAC design, providing a comprehensive overview of their synthesis, unique properties, and impact on degrader development.
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a passive connector but an active contributor to the PROTAC's biological activity.[1] Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and the E3 ligase within the ternary complex (POI-PROTAC-E3 ligase).[6][] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of this complex and, consequently, the efficiency of protein degradation.[1][6] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in diminished degradation.[]
The chemical nature of the linker also profoundly impacts the drug-like properties of the PROTAC.[1][10] Given that PROTACs are often large molecules that violate traditional drug-likeness rules like Lipinski's "rule of five," the linker's contribution to solubility, cell permeability, and metabolic stability is paramount.[1][11]
Caption: The PROTAC mechanism of action, highlighting the linker's central role in forming the ternary complex.
Thioether Linkers: A Unique Chemical Space
While polyethylene glycol (PEG) and alkyl chains are the most common motifs in PROTAC linkers, representing approximately 55% and 30% of linkers in a surveyed database, respectively, there is a growing interest in exploring alternative chemistries to fine-tune PROTAC properties.[2][4] Thioether linkages offer a compelling alternative or complement to the more traditional ether and amide bonds.
The thioether moiety, characterized by a sulfur atom bonded to two alkyl or aryl groups (R-S-R'), introduces unique physicochemical properties compared to its oxygen-containing counterpart, the ether. The C-S bond is longer and more polarizable than the C-O bond, and the sulfur atom is less electronegative and a better nucleophile. These differences can influence the linker's conformation, flexibility, and interactions within the ternary complex.
Physicochemical Properties and Their Implications
The incorporation of a thioether can modulate a PROTAC's lipophilicity and metabolic stability. While the linker is often the most metabolically liable part of a PROTAC, strategic chemical modifications can improve its stability.[12][13] The thioether bond, while potentially susceptible to oxidation to the corresponding sulfoxide and sulfone, can offer a different metabolic profile compared to ether or alkyl chains, which are prone to O-dealkylation or hydroxylation, respectively.[13]
| Property | Thioether (R-S-R') | Ether (R-O-R') | Implication for PROTACs |
| Bond Angle (C-X-C) | ~99° | ~111° | Influences linker geometry and conformational preferences. |
| Bond Length (C-X) | ~1.81 Å | ~1.43 Å | Provides greater reach and potentially different rotational dynamics. |
| Polarizability | Higher | Lower | May engage in different non-covalent interactions within the ternary complex. |
| Hydrogen Bond Acceptor | Weak | Strong | Reduced potential for hydrogen bonding compared to ethers or amides. |
| Metabolic Stability | Susceptible to oxidation | Susceptible to O-dealkylation | Offers an alternative metabolic pathway that can be engineered for improved stability.[12][13] |
Synthesis of Thioether-Containing PROTAC Linkers
The synthesis of thioether-containing linkers is readily achievable through several robust chemical transformations. The choice of synthetic route often depends on the overall PROTAC assembly strategy and the functional groups present on the warhead and E3 ligase ligand.
Nucleophilic Substitution
A common and straightforward method for forming a thioether bond is the SN2 reaction between a thiol and an alkyl halide or sulfonate (e.g., mesylate or tosylate). This approach is highly efficient and allows for the modular assembly of PROTACs.
Experimental Protocol: Synthesis of a Thioether-Linked PROTAC Intermediate
This protocol describes the synthesis of a thioether conjugate by reacting a thiol-containing E3 ligase ligand derivative with a linker bearing a leaving group.
Materials:
-
Thiol-functionalized E3 ligase ligand (e.g., based on VHL or CRBN) (1.0 eq)
-
Linker with a terminal mesylate, tosylate, or bromide (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thiol-functionalized E3 ligase ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DBU dropwise to the solution and stir for 10 minutes.
-
Add a solution of the linker-OMs/-OTs/-Br in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired thioether-linked intermediate.[5][14]
Thiol-Ene "Click" Chemistry
The thiol-ene reaction, a form of "click chemistry," offers a highly efficient and orthogonal method for forming thioether bonds under mild conditions.[15][16][17] This reaction proceeds via a radical-mediated addition of a thiol to an alkene, often initiated by light or a radical initiator. Its high functional group tolerance and biocompatibility make it an attractive strategy for late-stage PROTAC synthesis.[3][16]
Caption: A simplified workflow for PROTAC synthesis using the thiol-ene click reaction.
Impact on Ternary Complex Formation and Stability
The unique geometry and electronic properties of the thioether linker can influence the stability and conformation of the ternary complex. The increased length of the C-S bond compared to a C-O bond can provide greater flexibility and reach, potentially enabling the PROTAC to more effectively bridge the POI and E3 ligase.[][18] This added flexibility, however, must be balanced, as excessive conformational freedom can lead to an entropic penalty upon complex formation.[6]
Computational modeling and structural biology are powerful tools for understanding how a given linker, including those with thioether moieties, orients the two protein components and promotes the formation of a productive ternary complex.[19][20] These methods can help rationalize the structure-activity relationships observed with different linkers and guide the design of more potent and selective degraders.[19]
Future Perspectives and Conclusion
The "linkerology" of PROTACs is a rapidly evolving field, with a clear shift from synthetically tractable alkyl and PEG chains to more sophisticated and functional linkers.[4][8] Thioether-containing linkers represent a valuable, yet perhaps underutilized, class of connectors that offer a distinct set of physicochemical properties. Their unique geometry, metabolic profile, and synthetic accessibility make them a compelling tool for medicinal chemists seeking to optimize PROTAC performance.
The rational design of PROTAC linkers, including the strategic incorporation of thioether moieties, is essential for developing the next generation of targeted protein degraders with improved efficacy, selectivity, and drug-like properties.[1][21] As our understanding of the complex interplay between the linker and the ternary complex deepens, we can expect to see the emergence of novel linker chemistries that further unlock the therapeutic potential of this exciting modality.
References
-
Hines, J., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. PubMed, 25(1), 7-11. Retrieved from [Link]
-
Gadd, M. S., et al. (2017). Synthesis of derivatives 150 with a thioether bond. ResearchGate. Retrieved from [Link]
-
Tavares, I. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1095-1112. Retrieved from [Link]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Retrieved from [Link]
-
Bai, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. Retrieved from [Link]
-
Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12573-12587. Retrieved from [Link]
-
Shcherbakov, D., & D'Annessa, I. (2021). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Distributions of the physicochemical or drug-like properties of the.... Retrieved from [Link]
-
Goracci, L., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]
-
Li, Y., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(1), 10-21. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Click chemistry in the development of PROTACs. Retrieved from [Link]
-
Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved from [Link]
-
Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PMC. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1145-1151. Retrieved from [Link]
-
Ciulli, A. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Foley, C. A., & Crews, C. M. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Retrieved from [Link]
-
Liu, J., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology, 15(1), 1-22. Retrieved from [Link]
-
CAS. (2024). PROTACs revolutionize small molecule drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.... Retrieved from [Link]
-
Li, Y., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. PMC. Retrieved from [Link]
-
Edmondson, S. D., et al. (2019). Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones?. ResearchGate. Retrieved from [Link]
-
Paoletta, S., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PMC. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 19. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Cell permeability assays for PROTACs with "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL"
Application Note: Cell Permeability Profiling for PROTACs Utilizing the Hybrid Linker 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL
Abstract
The development of Proteolysis Targeting Chimeras (PROTACs) is frequently bottlenecked by the "permeability paradox": the necessity for high molecular weight (MW) bifunctional structures often violates Lipinski’s Rule of 5 (Ro5), leading to poor cellular uptake. This guide details the optimization of permeability assays specifically for PROTACs incorporating the linker This compound (CAS: 130727-50-3). This hybrid linker—combining a hydrophilic PEG domain (3,6,9-trioxa) with a lipophilic alkyl-thioether chain—presents unique physicochemical challenges. We present a validated workflow integrating PAMPA, Caco-2 (with BSA sink conditions), and NanoBRET™ Target Engagement assays to accurately predict and measure intracellular access.
Chemical Context & Physicochemical Implications
The Linker: this compound This molecule is not a standard PEG linker; it is a Hybrid PEG-Alkyl-Thia system.
-
Structure Breakdown: The "3,6,9-trioxa" segment provides water solubility (hydrophilicity), preventing aggregation. The long alkyl chain ending in a "21-thia" (sulfur) and "22-keto" moiety introduces significant lipophilicity and flexibility.
-
Impact on Permeability: Unlike pure PEG linkers, which can be too polar for passive diffusion, the alkyl-thio segment of this linker increases the LogP, potentially aiding membrane insertion. However, this increases the risk of Non-Specific Binding (NSB) to plasticware and lipid retention during assays.
Critical Design Consideration: PROTACs using this linker often fall into the "Beyond Rule of 5" (bRo5) category (MW > 800 Da, TPSA > 140 Ų). Standard permeability protocols will yield false negatives due to compound loss (NSB) or saturation of efflux transporters.
Strategic Workflow: The Permeability Funnel
To avoid resource wastage, permeability testing must follow a logical hierarchy.
Figure 1: The Permeability Funnel. A stepwise approach to filtering PROTAC candidates, prioritizing low-cost physicochemical screens before cell-based assays.
Protocol A: High-Throughput PAMPA (Passive Diffusion)
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion.[1][2] For PROTACs with the 22-Keto-21-thia... linker, standard hexadecane membranes are insufficient. We utilize a Biomimetic Lipid mixture to simulate the actual cell membrane bilayer.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).
-
Acceptor Plate: 96-well PTFE (Teflon) plate (prevents NSB).
-
Lipid Solution: 2% w/v Dioleoylphosphatidylcholine (DOPC) in dodecane.
-
Assay Buffer: PBS pH 7.4.
Protocol:
-
Preparation: Dilute PROTAC stock (10 mM DMSO) to 10 µM in PBS (Final DMSO < 1%). Note: If cloudy, the alkyl chain is aggregating. Add 20% acetonitrile if necessary, but note this alters partition coefficients.
-
Membrane Coating: Add 5 µL of Lipid Solution to the membrane of the Donor Plate. Allow to dry for 5 minutes.
-
Assembly:
-
Add 300 µL PBS to the Acceptor Plate wells.
-
Add 200 µL Compound Solution to the Donor Plate wells.
-
Sandwich the plates.
-
-
Incubation: Incubate for 5 hours at 25°C in a humidity chamber (shaking at 100 rpm).
-
Analysis: Separate plates. Quantify compound in both Donor and Acceptor wells using LC-MS/MS.[1]
Data Analysis:
Calculate Effective Permeability (
Protocol B: Optimized Caco-2 Assay (Active Transport & Efflux)
Rationale: PROTACs are frequent substrates for P-glycoprotein (P-gp) efflux pumps. The 22-Keto-21-thia... linker's lipophilicity makes it "sticky." Standard Caco-2 assays often show 0% recovery because the PROTAC sticks to the plastic receiver well. We must use a BSA Sink.
Modifications for PROTACs:
-
Receiver Buffer: HBSS + 1% BSA (Bovine Serum Albumin) . The BSA acts as a "sink," binding the PROTAC as it exits the cells, maintaining the concentration gradient and preventing plastic adsorption.
Workflow Diagram:
Figure 2: Bidirectional Caco-2 Assay with BSA Sink. The inclusion of BSA in the receiver compartment is non-negotiable for lipophilic PROTAC linkers to ensure mass balance recovery.
Step-by-Step Protocol:
-
Cell Culture: Grow Caco-2 cells on Transwell inserts for 21 days (TEER > 300
). -
Equilibration: Wash cells with warm HBSS.
-
Dosing (A->B):
-
Apical (Donor): Add 10 µM PROTAC in HBSS (pH 7.4).
-
Basolateral (Receiver): Add HBSS containing 1% BSA (pH 7.4).
-
-
Dosing (B->A):
-
Basolateral (Donor): Add 10 µM PROTAC in HBSS.
-
Apical (Receiver): Add HBSS containing 1% BSA .
-
-
Incubation: 2 hours at 37°C.
-
Sampling: Collect samples from receiver wells. Crucial: Add Acetonitrile immediately to precipitate BSA before LC-MS injection to prevent column clogging.
-
Calculation:
-
Efflux Ratio (ER) =
. -
Interpretation: ER > 2 indicates the PROTAC is an efflux substrate (likely P-gp).
-
Protocol C: NanoBRET™ Target Engagement (Functional Permeability)
Rationale: Since PROTACs often have low passive permeability but high potency, "functional permeability" is the ultimate metric. The NanoBRET assay measures the PROTAC's ability to enter the cell and bind the target (e.g., VHL or CRBN) in a live environment.[3]
Methodology:
-
Transfection: Transfect HEK293 cells with a plasmid expressing the E3 ligase (e.g., VHL) fused to NanoLuc® luciferase.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds the E3 ligase.
-
Treatment: Treat cells with the PROTAC (serial dilution).[3]
-
Mechanism: The PROTAC enters the cell and competes with the tracer for the E3 ligase. Displacement of the tracer causes a loss of BRET signal.
-
Readout: If the PROTAC effectively competes (low BRET signal), it confirms both cell permeability and target engagement.
Troubleshooting & Optimization Table
| Issue | Probable Cause (Linker Related) | Solution |
| Low Recovery (<60%) | The alkyl-thio chain is binding to the plastic plate. | Switch to Glass-coated plates or add 0.05% Tween-20 to the donor buffer. |
| Cloudy Dosing Solution | Poor solubility of the 23-carbon chain. | Pre-dissolve in 100% DMSO, then dilute into buffer containing 20% Captisol® or Cyclodextrin. |
| High Efflux (ER > 5) | The PEG/Alkyl motif is recognized by P-gp. | Co-incubate with Verapamil (P-gp inhibitor) to confirm efflux mechanism. |
References
-
Foley, C. A., et al. (2020).[4] Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Pharmacokinetic properties of PROTACs with "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL"
Application Note: Pharmacokinetic Profiling of PROTACs Incorporating the "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL" Linker
Part 1: Executive Technical Summary
The linker This compound (CAS: 130727-50-3) represents a specialized class of "Hybrid Lipophilic-Hydrophilic" linkers used in Proteolysis Targeting Chimeras (PROTACs). Unlike standard all-PEG linkers, this molecule combines a short hydrophilic tail (PEG3-like) with a long hydrophobic alkyl backbone containing a thioether (sulfide) insertion and a terminal ester/ketone moiety.
Critical PK Implications:
-
The "Thia" Liability: The sulfur atom at position 21 is a metabolic "soft spot," highly susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), leading to sulfoxides and sulfones that alter polarity and potency.
-
Lipophilicity vs. Solubility: The "Tricosan" (23-carbon) chain imposes a significant lipophilic penalty (
LogP), which may aid permeability but drastically reduces aqueous solubility compared to pure PEG linkers. -
Esterase Sensitivity: The "22-Keto" motif (often manifesting as a hydroxyacetate ester in this specific CAS entry) renders the PROTAC vulnerable to rapid hydrolysis by plasma esterases, particularly in rodent models (carboxylesterases), potentially causing false negatives in pre-clinical efficacy studies.
Part 2: Physicochemical Profiling Protocols
PROTACs utilizing this linker often fall into the "Beyond Rule of 5" (bRo5) space.[1][2] Standard ADME protocols must be adapted to account for their low solubility and high non-specific binding.
Protocol A: Kinetic Solubility (High-Throughput)
Rationale: The long alkyl chain in this linker increases the risk of compound precipitation in aqueous buffers.
Materials:
-
Test Compound (10 mM DMSO stock).
-
PBS (pH 7.4) and FaSSIF (Fasted State Simulated Intestinal Fluid).
-
Filter plates (0.45 µm PVDF).
Workflow:
-
Spike: Dispense 5 µL of 10 mM DMSO stock into 195 µL of buffer (Target: 250 µM, 2.5% DMSO).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C. Note: 24h is required over standard 4h due to the slow aggregation kinetics of large PROTACs.
-
Filtration: Vacuum filter using a pre-wetted PVDF plate to remove precipitates.
-
Quantification: Analyze filtrate via LC-UV or LC-MS/MS against a standard curve prepared in 50:50 ACN:Water.
-
Data Output: Report Solubility (
) in µM.-
Pass Criteria:
µM for biochemical assays; µM for reliable cell-based data.
-
Protocol B: Lipophilicity (Chromatographic LogD)
Rationale: Traditional shake-flask LogD is unreliable for PROTACs due to emulsion formation and surface adsorption. Chromatographic Hydrophobicity Index (CHI) is preferred.
Method:
-
Column: Immobilized Artificial Membrane (IAM) column or C18 with rapid gradient.
-
Calibrants: Run a set of 10 standards with known LogD (0–5).
-
Calculation:
. -
Target: For this linker, expect LogD > 4.0. Optimization of the warhead/E3 ligand is usually required to bring the total LogD < 5.0.
Part 3: Metabolic Stability & Soft Spot Identification
The "21-thia" (thioether) and "22-keto" (ester/carbonyl) motifs require a specialized metabolic stability cascade.
Protocol C: Differential Microsomal Stability (FMO vs. CYP)
Rationale: Thioethers are oxidized by both CYPs and FMOs. Standard CYP inhibition (using 1-aminobenzotriazole) will not block FMO-mediated clearance, leading to misinterpretation of clearance mechanisms.
Reagents:
-
Liver Microsomes (Human/Mouse/Rat, 20 mg/mL).
-
NADPH Regenerating System.
-
Inhibitor A: 1-Aminobenzotriazole (1-ABT, 1 mM) – Non-specific CYP inhibitor.
-
Inhibitor B: Methimazole (50 µM) or heat inactivation (50°C for 2 min) – FMO inhibitor.
Step-by-Step Workflow:
-
Incubation Mix: Prepare microsomes (0.5 mg/mL) in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubation: Add Inhibitor A or B (or vehicle) and incubate for 15 min at 37°C.
-
Initiation: Add PROTAC (1 µM final) and NADPH.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (See Bioanalysis section). Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolites.
Data Interpretation Table:
| Condition | Clearance (µL/min/mg) | Interpretation |
| Control | High | Rapid metabolism. |
| + 1-ABT (CYP Inh) | High | FMO-driven S-oxidation (Likely for 21-thia). |
| + Methimazole (FMO Inh) | High | CYP-driven metabolism. |
| + Both | Low | Confirmed oxidative clearance pathways. |
Protocol D: Plasma Stability (Ester Hydrolysis Check)
Rationale: The "22-Keto" moiety, if part of a hydroxyacetate ester, is extremely labile in rodent plasma due to high carboxylesterase activity.
-
Matrix: Pooled plasma (Mouse, Rat, Human). Crucial: Add Bis(4-nitrophenyl) phosphate (BNPP) to a parallel set to confirm esterase involvement.
-
Incubation: Spike PROTAC to 1 µM. Incubate at 37°C.
-
Timepoints: 0, 10, 30, 60, 120 min. Note: Esters can degrade in <10 min in mouse plasma.
-
Readout: Loss of parent and appearance of the hydrolyzed acid/alcohol product.
Part 4: Visualizing the Metabolic Pathway
The following diagram illustrates the competing metabolic fates of a PROTAC containing the this compound linker.
Figure 1: Metabolic fate map of the Thioether-Ester linker. The "21-thia" site is prone to sequential oxidation, while the "22-keto" (ester) site risks rapid hydrolysis.
Part 5: Bioanalysis (LC-MS/MS) Strategy
Analyzing PROTACs with long PEG/Alkyl chains requires specific mass spectrometry parameters to avoid "spectral dilution" caused by multiple charge states.
-
Ionization: ESI Positive mode.
-
MRM Transitions:
-
PROTACs often form double (
) or triple ( ) charged ions due to their size (>800 Da). -
Tip: Do not rely solely on the
ion; it is often weak. Sum the transitions of the most abundant charge state.
-
-
Fragmentation: The "3,6,9-trioxa" (PEG) region fragments poorly. Look for characteristic fragments from the Warhead or the E3 Ligase Ligand (e.g., the glutarimide ring fragment of Thalidomide at m/z 84 or VHL fragments).
-
Carryover: The long alkyl chain ("tricosan") makes this molecule "sticky."
-
Wash Solution: Use 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid.
-
Column: Use a C4 or C8 column instead of C18 if peak tailing is excessive.
-
Part 6: References
-
Goracci, L., et al. (2020). "Metabolism of PROTACs: From the 'Rule of 5' to the 'Rule of Linker'." Journal of Medicinal Chemistry. Discusses the metabolic liability of thioether and ester linkers.
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Provides guidelines on solubility and permeability for bRo5 compounds.
-
Békés, M., et al. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery. Comprehensive review covering linker chemistry and stability.
-
Toronto Research Chemicals (TRC). "this compound Product Data." Confirming structure and CAS 130727-50-3.
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Off-Target Effects of PROTACs Incorporating Novel Linkers
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center dedicated to addressing the challenges associated with the use of novel PROTAC® (Proteolysis Targeting Chimera) linkers, with a specific focus on troubleshooting off-target effects. This guide is designed for researchers at the forefront of targeted protein degradation who are working with PROTACs containing advanced linker chemistries, such as those exemplified by "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL". While this specific linker represents a novel scaffold, the principles and methodologies discussed herein are broadly applicable to other PROTACs with long, flexible, and functionalized linkers.
As pioneers in a rapidly evolving field, you may encounter unexpected experimental outcomes. This resource aims to provide you with the foundational knowledge, practical troubleshooting steps, and detailed protocols to systematically identify, validate, and mitigate off-target effects, ensuring the specificity and therapeutic potential of your PROTAC molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the characterization of PROTACs with novel, flexible linkers.
Q1: What is "this compound" and how might its structure influence my PROTAC's activity and potential for off-target effects?
A1: "this compound" describes a novel chemical linker. Based on its nomenclature, we can infer several key structural features:
-
"3,6,9-trioxatricosan" : This suggests a 23-carbon backbone with ether oxygens at positions 3, 6, and 9, characteristic of a polyethylene glycol (PEG)-like structure. PEG linkers are known to enhance the solubility of PROTACs.[1][2][3]
-
"21-thia" : The presence of a sulfur atom (thioether) within the linker chain can influence its flexibility and metabolic stability.
-
"22-Keto" : A ketone group near one end of the linker can serve as a handle for conjugation and may also influence the linker's conformation and polarity.
-
"-1-OL" : A terminal alcohol group provides a reactive site for attachment to either the target protein binder or the E3 ligase ligand.
The overall structure suggests a long, flexible, and hydrophilic linker. While such linkers can be advantageous for spanning the distance between the target protein and the E3 ligase, their high degree of conformational freedom can also increase the risk of off-target effects.[1][4] This is because a highly flexible linker might not provide enough conformational constraint, potentially leading to the ubiquitination of non-target proteins that come into transient proximity.[4]
Q2: I'm observing significant cellular toxicity with my PROTAC, but the degradation of my target protein is potent. How can I determine if this is due to off-target effects of the linker?
A2: This is a common and critical challenge. Cellular toxicity can arise from on-target effects (degradation of a target with essential functions), off-target degradation of other proteins, or general compound toxicity unrelated to protein degradation. A multi-pronged approach is essential to dissect these possibilities:
-
Global Proteomics: The most direct method to identify off-target degradation is unbiased mass spectrometry-based proteomics.[4][5] By comparing the proteome of cells treated with your active PROTAC to controls, you can identify unintended protein degradation.
-
Control Compounds: The use of appropriate controls is crucial. This includes an inactive epimer of the E3 ligase ligand (e.g., for pomalidomide-based PROTACs) or a version of the PROTAC where the E3 ligase-binding motif is mutated. These controls help to distinguish between degradation-dependent and -independent toxicity.
-
Rescue Experiments: If you suspect an off-target protein is responsible for the toxicity, you can attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.
Q3: My PROTAC shows weak or no degradation of the target protein. Could the "this compound" linker be the issue?
A3: Yes, the linker is a critical determinant of PROTAC efficacy.[6] Several factors related to the linker could be responsible for poor degradation:
-
Suboptimal Length: The linker must be of an appropriate length to facilitate a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][7] If it's too short, steric hindrance may prevent complex formation. If it's too long, it may not effectively bring the two proteins together for ubiquitination.
-
Inefficient Ternary Complex Formation: The geometry and flexibility of the linker are crucial for the stability of the ternary complex.[7] Even if the linker has the right length, its chemical composition may not support a stable and productive conformation.
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[8] The physicochemical properties of your linker, despite its hydrophilicity, could contribute to poor cellular uptake.
Q4: What is the "hook effect" and can the choice of linker influence it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC favors the formation of binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex required for degradation.[7] While the hook effect is an intrinsic property of the PROTAC mechanism, a well-designed linker can help to mitigate it by promoting positive cooperativity in the formation of the ternary complex.[7]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: High-Throughput Screen Indicates Potential Off-Target Liabilities
You've run a global proteomics experiment and have a list of proteins that are downregulated by your "this compound"-containing PROTAC. What are the next steps?
Answer and Workflow:
This is an excellent starting point for deconvolution. The goal is to validate these hits and understand the mechanism behind their degradation.
Workflow for Off-Target Validation
Caption: Workflow for validating potential off-target proteins.
Step-by-Step Guide:
-
Prioritize Your Hit List:
-
Bioinformatic Analysis: Use tools like STRING or DAVID to analyze your list of downregulated proteins for functional enrichment. Are they part of a specific signaling pathway? Are they known to be associated with certain diseases? This can provide clues about the potential functional consequences of their degradation.
-
Magnitude and Significance: Prioritize proteins that show the most significant and consistent downregulation across replicates.
-
-
Orthogonal Validation:
-
Western Blotting: This is the gold standard for validating changes in protein levels.[9] Use highly specific antibodies to confirm the degradation of your top candidate off-targets in a dose- and time-dependent manner.
-
-
Mechanistic Validation:
-
Use Control PROTACs: Treat cells with your active PROTAC and an inactive control (e.g., one with a mutated E3 ligase binding motif). The degradation of a true off-target should be dependent on the recruitment of the E3 ligase and thus should not occur with the inactive control.
-
Proteasome Inhibitor Rescue: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If the downregulation of the off-target protein is due to proteasomal degradation, its levels should be restored in the presence of the inhibitor.[7]
-
-
Assess Functional Consequences:
-
If you have confirmed a bona fide off-target, the next step is to determine if its degradation is responsible for any observed cellular phenotypes (e.g., toxicity, changes in proliferation). This can be done using relevant cell-based assays.
-
Problem 2: Inconsistent Degradation Results Between Experiments
You are observing significant variability in the degradation of your target protein with the "this compound"-containing PROTAC across different experimental runs.
Answer and Workflow:
Inconsistent results are often due to subtle variations in experimental conditions. A systematic approach to identifying the source of variability is key.
Troubleshooting Inconsistent Degradation
Sources
- 1. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting PROTAC degradation assays with "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL"
Technical Support Center: PROTAC Linker Chemistry Subject: Troubleshooting "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL" (Thioacetate-PEG-Alkyl Hybrid Linker)
Executive Summary: Decoding the Molecule
Before troubleshooting, we must deconstruct the IUPAC identity of This compound to understand its chemical behavior.[1] This is not a standard "off-the-shelf" PEG linker; it is a specialized hybrid hydrophobe-hydrophile linker designed for specific permeability profiles.[1]
-
The "3,6,9-trioxa" segment: This represents a PEG3 (polyethylene glycol) spacer. Its role is to provide aqueous solubility and flexibility near the E3 ligase or Warhead attachment point.
-
The "21-thia-22-keto" segment: In organic synthesis terms, a sulfur at position 21 adjacent to a carbonyl at position 22 is a Thioacetate (
).[1] This is a protected thiol . It is not reactive until deprotected.[1] -
The "1-OL" segment: A primary Hydroxyl group.[1] This is your anchor point for the first conjugation step (typically via Mitsunobu or conversion to a leaving group).
-
The Backbone: The "tricosan" (23-atom) backbone implies a long alkyl chain between the PEG unit and the sulfur. This adds lipophilicity, likely to improve cell membrane permeability compared to pure PEG linkers.[]
Module 1: Synthesis & Conjugation Troubleshooting
Issue 1: The "Dead" Thiol (Failure to Conjugate End B)
Symptom: You have successfully attached the linker to Ligand A (via the hydroxyl), but the subsequent reaction with a Maleimide or Haloacetamide-bearing Ligand B fails.[1] Diagnosis: The thioacetate group is stable and unreactive. It requires in situ deprotection to reveal the nucleophilic Thiol (-SH).
Protocol: One-Pot Deprotection & Conjugation Do not isolate the free thiol intermediate if possible. Free thiols are prone to rapid oxidation.
-
Dissolve: Dissolve your Ligand A-Linker-SAc intermediate in degassed Methanol/THF (1:1).
-
Deprotect: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq) and EDTA (5 mM, to chelate metals that catalyze oxidation).[1]
-
Why? Hydroxylamine selectively cleaves the thioester bond under mild conditions without harming other sensitive esters.
-
-
React: Immediately add your Maleimide-Ligand B (1.1 eq).
-
Buffer: Adjust pH to 7.0–7.5 using degassed phosphate buffer.
-
Monitor: The reaction should proceed within 1–4 hours.
Issue 2: Dimerization (The Disulfide Trap)
Symptom: LC-MS shows a peak with exactly 2x the mass of your deprotected intermediate minus 2 protons (
Corrective Action:
-
Degas Everything: Oxygen is the enemy. Sparge all solvents with Argon/Nitrogen for 15 mins.[1]
-
Add TCEP: Include 1–2 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) in the reaction mixture.[1] TCEP reduces disulfides back to thiols without reducing maleimides (unlike DTT).
-
Dilution: Run the reaction at a lower concentration (<10 mM) to statistically favor the intermolecular reaction with Ligand B over homodimerization.
Issue 3: The Hydroxyl Won't React (Mitsunobu Failure)
Symptom: The primary alcohol (1-OL) fails to couple to a phenol on your ligand under standard Mitsunobu conditions (DIAD/PPh3).[1] Diagnosis: The long alkyl chain in the linker may be folding back, causing steric hindrance, or the PEG oxygens are complexing the reagents.
Alternative Workflow: The Tosylate Route Instead of a direct Mitsunobu, convert the hydroxyl to a better leaving group first.
-
Activation: React the linker with TsCl (Tosyl Chloride) and Pyridine in DCM to generate the Linker-OTs.
-
Substitution: React Linker-OTs with your Phenol-Ligand using K₂CO₃ in DMF at 60°C.
-
Benefit: This SN2 reaction is often more robust than Mitsunobu for long, amphiphilic linkers.
-
Module 2: Physicochemical & Assay Troubleshooting
Issue 4: The "Hook Effect" (Bell-Shaped Curve)
Symptom: You observe degradation at 100 nM, but less degradation at 1 µM and 10 µM.[1] Diagnosis: This is the hallmark of PROTAC mechanics. At high concentrations, binary complexes (PROTAC-E3 and PROTAC-POI) saturate the system, preventing the formation of the productive Ternary Complex (E3-PROTAC-POI).[1]
Verification Experiment:
-
Step 1: Perform a full dose-response curve (1 nM to 10 µM).
-
Step 2: If the curve goes up and then down, do not optimize for higher potency . You have found the
.[1] -
Step 3: Calculate the
(concentration at 50% degradation) from the rising phase of the curve only.
Issue 5: Solubility & Aggregation
Symptom: The compound precipitates in the assay buffer or shows erratic cellular data. Root Cause: While the PEG3 segment is hydrophilic, the "21-thia...tricosan" backbone contains a significant hydrophobic alkyl stretch.
Formulation Fix:
-
Stock Solution: Dissolve in 100% DMSO at 10 mM.
-
Intermediate Dilution: Do not dilute directly into PBS. Dilute into PBS + 0.01% Pluronic F-127 or Tween-80 .[1] The surfactant prevents the alkyl chains from forming micelles which mask the warheads.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for synthesis failures with this specific linker.
Caption: Decision tree for troubleshooting the sequential conjugation of the this compound linker.
Frequently Asked Questions (FAQs)
Q1: Why use this hybrid linker instead of a standard PEG linker? A: Pure PEG linkers are highly hydrophilic but can suffer from poor membrane permeability (low LogP).[1] Pure alkyl linkers penetrate cells well but have poor solubility. This linker (PEG3-Alkyl) attempts to balance these properties: the PEG end solubilizes the molecule in the cytosol, while the alkyl chain assists in crossing the lipid bilayer [1].
Q2: Can I deprotect the Thioacetate (End B) before reacting the Hydroxyl (End A)? A: Not recommended. The free thiol (-SH) is a much stronger nucleophile than the hydroxyl (-OH). If you deprotect first, the thiol will interfere with the activation of the hydroxyl group (e.g., it will react with the Mitsunobu reagents or the Tosyl chloride), leading to polymerization or self-capping. Always react the "hard" handle (OH) first, and the "soft" handle (Thiol) last.[1]
Q3: How do I calculate the linker length for modeling? A: Do not count just the carbons. Count the linear path of atoms.
-
PEG3 segment: ~10 atoms.[1]
-
Alkyl/Thia segment: ~13 atoms.
-
Total extended length: ~25–30 Å. This is considered a long linker , suitable for bridging deep binding pockets or large E3/POI interfaces [2].
References
-
BOC Sciences. (2024).[1] Alkyl Linkers in PROTACs - Improve Permeability & PK.[1] Retrieved from
-
Maple, H. J., et al. (2019). A Database of Degrader Structures and Linker Motifs.Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Sigma-Aldrich. (2023).[1] Thioacetate Deprotection Procedure for Self-Assembled Monolayers.[1][3][4] Retrieved from
-
Toronto Research Chemicals. (2024).[1] Product Datasheet: this compound.[1][5][6] Retrieved from [1]
Sources
- 1. PROTAC FLT3/CDK9 degrader-1 | C48H62N12O7 | CID 166642355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 6. Buy Online CAS Number 130727-50-3 - TRC - this compound | LGC Standards [lgcstandards.com]
Technical Support Center: Understanding and Troubleshooting the "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL" Linker
Welcome to the technical support resource for the 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting protocols, and answers to frequently asked questions regarding the intracellular behavior and cleavage of this specific linker.
Part 1: Frequently Asked Questions (FAQs) and Linker Overview
This section addresses fundamental questions about the linker's structure, stability, and intended function.
Q1: What is the structure and intended function of the "this compound" linker?
Answer: This linker is a heteroatomic chain containing a polyethylene glycol (PEG)-like motif for solubility, a thioether (thia) linkage, and a ketone functional group. Its formal name implies the following structure:
HO-(CH₂CH₂O)₃-(CH₂)₁₁-S-CH₂-C(=O)-CH₃
-
PEG-like portion (3,6,9-trioxa): The HO-(CH₂CH₂O)₃ unit enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
Alkyl Spacer: The -(CH₂)₁₁- chain provides spatial separation between the two ends of the conjugate.
-
Thioether-Ketone Motif (-S-CH₂-C(=O)-): This is the key functional region. Unlike many linkers designed for specific enzymatic or reductive cleavage (e.g., disulfides, esters), the thioether bond is generally considered stable within the cellular environment. Therefore, this linker is typically categorized as a non-cleavable linker . Its primary role is to permanently attach a payload to a targeting moiety (like an antibody or small molecule) while maintaining a specific spatial distance.
Q2: Is the "this compound" linker designed to be cleaved inside cells?
Answer: No, based on its chemical structure, this is a non-cleavable linker. The thioether bond is metabolically stable and not susceptible to cleavage by common intracellular enzymes or the reducing environment of the cytoplasm. The expectation is that the entire conjugate (e.g., an antibody-drug conjugate or ADC) will be internalized and trafficked to the lysosome, where the protein portion is degraded, releasing the linker-payload complex. The linker itself is designed to remain intact.
Q3: What are the potential mechanisms for unintentional or unexpected cleavage of this linker?
Answer: While designed for stability, unexpected cleavage can occur under specific and often non-physiological conditions. The most probable cause is oxidation of the thioether .
-
Oxidative Metabolism: The thioether sulfur atom can be oxidized by cellular enzymes (like cytochrome P450s or flavin-containing monooxygenases) or reactive oxygen species (ROS) to form a sulfoxide and then a sulfone.
-
Increased Lability: Oxidation to the sulfone (-SO₂-) significantly withdraws electrons from the neighboring methylene group (-CH₂-). This can make the protons on that carbon more acidic and potentially render the adjacent C-S bond susceptible to cleavage, although this is not a common or efficient pathway in most cell types.
The diagram below illustrates the potential oxidative pathway.
Caption: Oxidative metabolism of the stable thioether to a sulfone may increase bond lability.
Part 2: Troubleshooting Guide for Unexpected Linker Cleavage
This section is for researchers who observe premature payload release or conjugate instability, suggesting the linker is being cleaved when it should not be.
Problem: My conjugate appears unstable, and I detect free payload in my cell-based assay.
This is a critical issue as it can lead to off-target toxicity and misleading structure-activity relationship (SAR) data. The workflow below will help diagnose the root cause.
Caption: A decision tree for diagnosing the source of unexpected linker cleavage.
Possible Cause 1: Oxidative Environment
-
Why it happens: Certain cell types, or cells under stress, can produce high levels of reactive oxygen species (ROS). These ROS can chemically oxidize the thioether, potentially leading to degradation.
-
How to test it:
-
Co-treatment with Antioxidants: Repeat your cellular assay but co-administer your conjugate with an antioxidant like N-acetylcysteine (NAC) (typically 1-5 mM).
-
Analysis: Use a sensitive analytical method like LC-MS/MS to quantify the amount of free payload released in the presence and absence of NAC.
-
-
Interpreting the Results:
-
Reduced Cleavage with NAC: This strongly suggests that oxidative mechanisms are responsible for the observed linker instability.
-
No Change: The cleavage is likely due to other enzymatic or chemical factors.
-
| Condition | Conjugate Concentration | N-acetylcysteine (NAC) | % Free Payload (at 24h) | Interpretation |
| Control | 1 µM | 0 mM | 15% | Baseline cleavage observed |
| Test | 1 µM | 5 mM | 2% | Cleavage is oxidation-dependent |
Possible Cause 2: Enzymatic Degradation
-
Why it happens: While uncommon for thioethers, specific enzymes, such as cytochrome P450s (often found in liver cells or liver-derived cell lines like HepG2), could potentially metabolize the linker.
-
How to test it:
-
In Vitro Lysate Assay: Prepare a cell lysate from the cell line you are using. Incubate your conjugate directly in the lysate (and a heat-inactivated lysate as a negative control). See Protocol A for details.
-
Enzyme Inhibitors: If you suspect a specific enzyme class, repeat your cellular assay with a known inhibitor. For example, use 1-aminobenzotriazole (1-ABT) as a broad-spectrum P450 inhibitor.
-
-
Interpreting the Results:
-
Cleavage in Lysate, but not Heat-Inactivated Lysate: This points to an enzymatic cause.
-
Reduced Cleavage with Inhibitor: This helps identify the specific enzyme family responsible.
-
Part 3: Experimental Protocols
Protocol A: In Vitro Stability Assay in Cell Lysate
This protocol determines if cytoplasmic or lysosomal enzymes are responsible for linker cleavage.
Materials:
-
Your conjugate stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
Incubator at 37°C
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Methodology:
-
Prepare Cell Lysate:
-
Harvest approximately 10-20 million cells. Wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Lyse the cells using a Dounce homogenizer (20-30 strokes) or sonication (3 cycles of 10 seconds on, 30 seconds off).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet nuclei and cell debris. The supernatant is your cell lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Prepare Heat-Inactivated Control:
-
Aliquot half of the lysate into a new tube.
-
Heat this aliquot at 95°C for 10 minutes to denature enzymes.
-
Centrifuge again to pellet any precipitated protein and collect the supernatant.
-
-
Incubation:
-
Set up reactions in triplicate as described in the table below. Dilute the conjugate into the lysate to a final concentration of 1-5 µM.
-
| Reaction | Component 1 | Component 2 |
| Test | 99 µL of Cell Lysate | 1 µL of 100x Conjugate Stock |
| Control | 99 µL of Heat-Inactivated Lysate | 1 µL of 100x Conjugate Stock |
-
Time Course:
-
Incubate all tubes at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take a 20 µL aliquot from each reaction.
-
-
Sample Quenching and Processing:
-
Immediately add the 20 µL aliquot to 80 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (if available).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a method to separate and quantify the parent conjugate, the free payload, and any potential metabolites (e.g., the sulfoxide form of the conjugate).
-
Compare the rate of free payload formation in the active lysate versus the heat-inactivated control. A significantly higher rate in the active lysate confirms enzymatic degradation.
-
References
This is a representative list of reference types relevant to the topic. For a real-world application, these would link to specific papers on linker stability, ADCs, and bioanalytical methods.
-
ADC Linker Chemistry: "Linker Technologies for Antibody-Drug Conjugates." Pharmaceuticals (Basel). [Link]
-
Drug Metabolism: "Role of Cytochrome P450 Enzymes in Drug Metabolism." Nature Reviews Drug Discovery. [Link]
-
Bioanalytical Methods: "LC-MS/MS for the Bioanalysis of ADCs." Journal of Chromatography B. [Link]
Enhancing cell permeability of "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL" PROTACs
This guide is designed as a specialized technical support resource for researchers utilizing the linker 22-Keto-21-thia-3,6,9-trioxatricosan-1-ol (CAS: 130727-50-3) in PROTAC development.
System Overview & Diagnostic Context
You are likely using This compound (hereafter referred to as Linker-23 ) to bridge an E3 ligase ligand (e.g., VHL, CRBN) and a Target Protein ligand.
Chemical Profile of the Linker:
-
Structure: A hybrid motif containing a hydrophilic PEG3 unit (3,6,9-trioxa) and a hydrophobic alkyl-thio-alkyl tail (21-thia).
-
Length: ~23 atoms. This is considered a Long Linker .
-
Challenge: While the alkyl segment improves lipophilicity compared to pure PEG, the sheer length (entropic penalty) and the PEG3 polarity (TPSA) often push the final PROTAC beyond the "Rule of 5," resulting in poor passive diffusion.
The Core Problem: Your PROTAC shows high potency in biochemical assays (ternary complex formation) but fails in cellular degradation assays due to inability to cross the cell membrane.
Troubleshooting Guide (Q&A Format)
Module A: Chemical Design & Structural Modification[1]
Q1: My PROTAC is potent in lysate but inactive in live cells. Is the linker too long? A: Likely, yes. Linker-23 is approximately 25–30 Å fully extended.
-
The Issue: Long, flexible linkers suffer a high entropic penalty upon membrane entry. The membrane barrier acts as a "selectivity filter" against floppy molecules.
-
Immediate Action: Calculate the Topological Polar Surface Area (TPSA) of your final PROTAC.
-
If TPSA > 200 Ų, passive diffusion is negligible.
-
Fix: Since Linker-23 contains three ether oxygens (PEG3), it contributes significantly to TPSA. Consider replacing the PEG3 segment with an all-carbon chain (alkyl) or a rigid motif (phenyl/alkyne) to lower TPSA while maintaining length.
-
Q2: Can I induce "Chameleonic" behavior with this specific linker? A: Yes, this linker is a prime candidate for chameleonic design because it is amphiphilic (PEG head + Alkyl/Thio tail).
-
Mechanism: In aqueous media, the linker extends to solubilize the PROTAC. In the lipid bilayer, it must collapse to hide polar groups.
-
Optimization Strategy:
-
Design the PROTAC so that the E3 and Target ligands can form Intramolecular Hydrogen Bonds (IMHBs) with the linker's ether oxygens (positions 3, 6, 9).
-
Protocol: Run a Molecular Dynamics (MD) simulation in water vs. octanol. If the Radius of Gyration (
) does not decrease in octanol, your molecule is not "hiding" its polarity.
-
Q3: The "22-Keto" group is a handle. Can I use it to mask polarity? A: If the "22-Keto" (carbonyl) or the "21-Thia" (sulfur) are not involved in the conjugation chemistry (i.e., they remain as free functional groups or part of a thioester), they add unnecessary polarity.
-
Prodrug Strategy: If the ketone is a handle, convert it into an oxime or hydrazone with a lipophilic tail (e.g., an ethyl or phenyl group). This masks the dipole of the ketone and increases logP temporarily, potentially hydrolyzing inside the cell.
Module B: Formulation & Assay Troubleshooting
Q4: I see precipitation when adding the PROTAC to cell media. Is this a permeability issue or solubility? A: It is a solubility issue masking as a permeability failure. Linker-23 is lipophilic at the "21-thia" end.
-
Diagnostic: Check the "Hook Effect" in your dose-response curve. If the curve is flat rather than bell-shaped, the compound may be precipitating before entering cells.
-
Solution: Do not exceed 0.1% DMSO. If solubility is poor, use a Nano-formulation (see Protocol 2 below) rather than simple solvent dissolution.
Q5: Which assay best predicts permeability for this class of PROTACs? A: Do not rely solely on Caco-2. Caco-2 cells express high levels of efflux transporters (P-gp) which often give false negatives for PROTACs.
-
Recommendation: Use the PAMPA (Parallel Artificial Membrane Permeability Assay) with a lipid oil specifically chosen for large molecules (e.g., hexadecane/phosphatidylcholine mix). If PAMPA shows low permeability (
cm/s), the issue is structural (TPSA/Size). If PAMPA is high but Cellular Degradation is low, the issue is P-gp Efflux .
Decision Logic & Workflow
The following diagram illustrates the critical decision path for troubleshooting permeability issues with Linker-23 PROTACs.
Figure 1: Troubleshooting workflow for PROTAC permeability. Blue nodes indicate diagnostic steps; Yellow/Green nodes indicate corrective actions.
Experimental Protocols
Protocol 1: The "Chameleon" Validation (LogD Profiling)
Purpose: To verify if your Linker-23 PROTAC can hide its PEG polarity in lipid environments.
-
Preparation: Prepare a 10 mM stock of PROTAC in DMSO.
-
Partitioning: Mix 10 µL stock with 490 µL PBS (pH 7.4) and 500 µL 1-Octanol (saturated with PBS).
-
Equilibration: Vortex for 1 hour at room temperature. Centrifuge at 2000g for 5 mins to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Analysis: Calculate
.-
Target: LogD between 2.0 and 4.0 is ideal.
-
Failure Mode: If LogD < 1.0, the PEG3 unit is too dominant. Action: Modify linker to reduce oxygen count (e.g., switch to 21-thia-alkane without the 3,6,9-trioxa segment).
-
Protocol 2: Lipid Nanoparticle (LNP) Rescue
Purpose: If chemical modification is too slow, use this to force the current PROTAC into cells for "Proof of Concept" biology.
-
Reagents: DOTAP (cationic lipid), Cholesterol, PEG-2000-DMG.
-
Ratio: Mix PROTAC : DOTAP : Cholesterol : PEG-lipid at molar ratio 1 : 10 : 5 : 1 in Ethanol.
-
Microfluidics/Mixing: Rapidly mix with Citrate Buffer (pH 4.0) at 3:1 (Water:Ethanol) flow rate.
-
Dialysis: Dialyze against PBS for 4 hours to remove ethanol.
-
Treatment: Treat cells with LNPs.[1] The cationic charge facilitates endocytosis, bypassing passive diffusion limits of the long linker.
Comparative Data: Linker Performance
The table below highlights how Linker-23 compares to alternative linker strategies for permeability.
| Linker Type | TPSA Contribution | Flexibility (Entropy) | Permeability Risk | Recommended Fix for Linker-23 Users |
| Linker-23 (PEG3-Alkyl-Thia) | High (~40-50 Ų) | Very High (Floppy) | High | Rigidify or Mask |
| Pure PEG Chain (PEG5) | Very High (>60 Ų) | High | Very High | Switch to Linker-23 (Alkyl segment helps) |
| Pure Alkyl Chain | Low (<10 Ų) | High | Moderate (Solubility issues) | Add 1-2 oxygens only |
| Rigid Piperazine/Alkyne | Medium | Low (Good) | Low | Replace central alkyl chain with piperazine |
References
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link
-
Matsson, P., & Kihlberg, J. (2017). "How Big Is Too Big for Cell Permeability?" Journal of Medicinal Chemistry. Link
-
Atilaw, Y., et al. (2021). "Solution Conformations of a Linked Macrocycle: The Chameleon Effect." Angewandte Chemie. Link
-
Foley, C. A., et al. (2020). "Concise Review of the PROTAC Linker: The Power of the Linker." Journal of Medicinal Chemistry. Link
-
Toronto Research Chemicals (TRC). "this compound Product Page."[2] LGC Standards. Link
Sources
Mitigating aggregation of PROTACs with "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL"
Topic: Application of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL (Hybrid PEG-Alkyl Linker) in PROTAC Design Document ID: TSC-PROTAC-22K-01 Status: Active | Level: Advanced
Core Concept: The "Hybrid Shield" Mechanism
Q: What is "this compound" and why is it recommended for aggregation issues?
A: This molecule is a specialized heterobifunctional hybrid linker designed to solve the "solubility-permeability paradox" in PROTAC development.
-
Chemical Breakdown:
-
3,6,9-Trioxa (PEG3 Unit): The hydrophilic "head" that recruits a hydration shell, disrupting the hydrophobic stacking often seen between the E3 and POI ligands.
-
Tricosan Backbone (Alkyl Chain): A hydrophobic spacer that balances the polarity, preventing the molecule from becoming too polar to cross cell membranes (a common failure mode of pure PEG linkers).
-
22-Keto-21-thia (Thioacetate Motif): A masked thiol (-S-C(=O)CH3). This is a "latent" conjugation handle. It protects the sulfur from oxidation until you are ready to conjugate, preventing premature disulfide-mediated polymerization.
-
Why it works: Standard hydrophobic linkers (all-carbon) drive PROTACs into amorphous aggregates. Pure PEG linkers often improve solubility but can collapse into specific conformations that reduce cell permeability. This Hybrid Linker creates a "solvation shield" (via the PEG region) while maintaining a semi-rigid extended conformation (via the alkyl region), effectively mitigating the "molecular glue" aggregation effect.
Experimental Workflow & Visualization
Workflow Diagram: Conjugation & Aggregation Control
The following decision tree outlines the critical path for using this linker, specifically addressing the deprotection of the thioacetate group—the most common failure point.
Caption: Workflow for activating the "22-Keto-21-thia" moiety. Failure to include reducing agents during deprotection leads to disulfide bridging and false-positive aggregation signals.
Troubleshooting Guide: Synthesis & Conjugation
Issue 1: Precipitation During Thioacetate Deprotection
Symptom: The reaction mixture turns cloudy immediately upon adding Hydroxylamine or Sodium Methoxide. Root Cause: The "22-Keto-21-thia" moiety is hydrophobic in its protected state. Rapid removal of the acetyl group exposes the reactive thiol, which can form disulfide bonds (dimers) if the concentration is too high or if oxygen is present. Solution:
-
Degas all solvents (Argon sparge for 15 mins) prior to reaction.
-
Add Reducing Agent: Include 2-5 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) in the deprotection buffer. TCEP is compatible with most subsequent conjugation chemistries (unlike DTT, which interferes with maleimides).
-
Co-solvent: Ensure at least 10-20% DMSO or DMF is present to solubilize the transition state.
Issue 2: "Missing" Mass in LC-MS
Symptom: You see the starting material and a peak -42 Da (Acetyl loss), but the yield is low. Root Cause: The free thiol might be reacting with the solvent or trace contaminants. Solution:
-
Protocol Adjustment: Do not isolate the free thiol. Perform a "One-Pot" deprotection-conjugation .
-
Step A: Mix Linker + Electrophile (Ligand-Maleimide).
-
Step B: Add Hydroxylamine (deprotecting agent).
-
Result: As soon as the thiol is generated, it is captured by the maleimide, preventing side reactions.
-
Troubleshooting Guide: Aggregation Assays
Q: My DLS (Dynamic Light Scattering) data shows two peaks. Is my PROTAC aggregating?
A: Likely, yes. PROTACs often form "soluble aggregates" or micelles.
| Observation (DLS) | Interpretation | Action Required |
| Single Peak (< 10 nm) | Monomeric PROTAC. | Pass. Proceed to biological assays. |
| Peak at ~100-200 nm | Amorphous Aggregates. | Fail. The linker is not shielding the warheads. Increase PEG length or switch to "22-Keto..." hybrid. |
| Peak at ~10-20 nm | Dimers/Oligomers (Micelles). | Warning. Common with alkyl linkers. Add 0.01% Tween-20 to assay buffer. If peak persists, the linker is too hydrophobic. |
| High Polydispersity (PDI > 0.4) | Non-uniform sample. | Fail. Check purity. Likely disulfide contamination from the "21-thia" group. |
Q: How do I confirm the "Hook Effect" isn't just aggregation? A: Perform a Solubility-Dependent Ternary Complex Assay .
-
Run the AlphaLISA/TR-FRET assay at varying PROTAC concentrations.
-
Bell-shaped curve: Classic Hook Effect (saturation of binding sites). This is normal.
-
Flatline or erratic signal at high concentrations: Likely aggregation precipitating the protein.
-
Validation: Repeat the assay with 0.01% Triton X-100 . If the signal recovers, your previous result was an aggregation artifact [1].
Biological Impact: Permeability vs. Solubility
Q: Will this linker kill my cell permeability? A: Pure PEG linkers often have low permeability (low LogP). The "this compound" is a Hybrid Linker designed to mitigate this.
-
Mechanism: The Intramolecular Hydrogen Bonding (IMHB) hypothesis.
-
In aqueous media (extracellular), the PEG oxygens bind water (Solubility).
-
In the lipid bilayer (membrane), the PEG chain folds effectively, shielding the polar oxygens from the lipid environment, while the alkyl "tricosan" backbone facilitates membrane insertion [2].
-
Protocol: PAMPA Assay Optimization for Hybrid Linkers When testing this specific linker in PAMPA (Parallel Artificial Membrane Permeability Assay):
-
pH is Critical: Ensure the donor plate is at pH 7.4.
-
Incubation Time: Extend to 16 hours (PROTACs are slow permeators).
-
Quantification: Use LC-MS/MS rather than UV, as the "22-Keto" group has weak UV absorbance compared to the warheads.
References
-
Impact of Linker Composition on PROTAC Physicochemical Properties. Source: Journal of Medicinal Chemistry (2025).[1] Context: Discusses how hybrid PEG/Alkyl linkers optimize the trade-off between solubility and permeability compared to pure alkyl chains. URL:[Link][1]
-
PROTAC Linker Design: The Role of Length and Composition. Source: NIH / PMC (Critical Review). Context: foundational review on how linker length (like the 23-atom tricosan chain) dictates ternary complex stability. URL:[Link]
Sources
Validation & Comparative
Comparing Thioether vs. Alkyl Linkers in PROTAC Efficacy
Executive Summary: The "Linkerology" Dilemma
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is frequently treated as a passive spacer—a mere rope connecting the E3 ligase ligand and the Warhead. This is a critical error. The linker’s physicochemical properties (length, rigidity, lipophilicity, and electronic profile) actively dictate ternary complex cooperativity , cell permeability , and metabolic stability .
This guide objectively compares two distinct linker classes: Alkyl chains (hydrophobic, inert) and Thioether linkers (heteroatom-substituted, metabolically active). While alkyl chains are the standard for maximizing permeability, thioethers offer a unique "middle ground" between the hydrophobicity of alkyls and the high polarity of PEGs, often driving superior degradation potency (
Physicochemical & Structural Comparison
The choice between an alkyl and a thioether linker fundamentally alters the PROTAC's behavior in solution and within the ternary complex.
Structural Metrics
The substitution of a methylene group (
| Feature | Alkyl Linker ( | Thioether Linker ( | Impact on PROTAC Efficacy |
| Bond Length | C–C: 1.54 Å | C–S: 1.81 Å | Thioethers provide longer "reach" per atom, potentially relieving steric strain in tight ternary complexes. |
| Bond Angle | C–C–C: 109.5° | C–S–C: ~92° | The acute angle at sulfur creates a "kink," altering the vector of the warhead and favoring different complex geometries than linear alkyls. |
| Lipophilicity (LogP) | High (Hydrophobic) | Moderate | Sulfur is less lipophilic than methylene but more lipophilic than oxygen (PEG). Thioethers improve solubility over alkyls without the permeability penalty of PEGs. |
| H-Bonding | None | Weak Acceptor | Sulfur is a poor H-bond acceptor compared to oxygen, maintaining better membrane permeability than PEG linkers. |
Metabolic Profiles
-
Alkyl Linkers: generally metabolically stable, though long chains can be sites of oxidative hydroxylation by CYPs.
-
Thioether Linkers: possess a unique "metabolic switch." The sulfur atom is susceptible to oxidation to sulfoxides (
) and sulfones ( ).-
Liability: Rapid oxidation can lead to fast clearance.
-
Opportunity: This reactivity is increasingly used in ROS-responsive prodrugs , where the thioether acts as a sensor for high oxidative stress in tumor microenvironments, activating the PROTAC only at the disease site.
-
Case Study Analysis: Efficacy & Potency
Direct head-to-head comparisons reveal that thioether substitutions often outperform pure alkyl chains in specific contexts.
Case Study: BCR-ABL Degraders (SIAIS056)
In the development of degraders for BCR-ABL (a target in leukemia), researchers compared linkers connecting Dasatinib (warhead) to Pomalidomide (E3 ligand).[1]
-
Observation: A sulfur-substituted alkyl linker (thioether) demonstrated superior degradation activity compared to the pure alkyl analog.
-
Mechanism: The specific geometry of the C–S–C bond facilitated a more cooperative ternary complex between Cereblon (CRBN) and BCR-ABL.
-
Outcome: The thioether variant achieved a lower
(concentration for 50% degradation) and higher (maximal degradation) while maintaining favorable pharmacokinetic properties.
Comparative Performance Table
| Metric | Alkyl Linkers | Thioether Linkers | PEG Linkers (Reference) |
| Cell Permeability | High (Lipid-like) | High/Moderate | Low (High TPSA) |
| Solubility | Low (Aggregates) | Moderate | High |
| Ternary Complex Cooperativity | Neutral | Enhanced (via unique geometry) | Neutral/Flexible |
| Synthetic Accessibility | Moderate (Linear assembly) | High (Click Chemistry) | High |
| Metabolic Risk | Low (Hydroxylation) | Moderate (S-Oxidation) | High (Ether cleavage) |
Mechanistic Visualization
The following diagram illustrates how linker composition influences the "Event-Driven" pharmacology of PROTACs.
Figure 1: The central role of linker composition in determining PROTAC efficacy, highlighting the specific contributions of thioether geometry and synthesis.
Experimental Protocols
Synthesis: Thiol-Ene "Click" Coupling
Thioether linkers are often preferred for their synthetic modularity. Unlike alkyl chains which require stepwise linear synthesis, thioethers can be assembled rapidly using Thiol-Ene Click Chemistry . This is ideal for generating libraries to scan for the optimal linker length.
Reagents:
-
Alkene Component: Acrylamide- or vinyl-functionalized Warhead/E3 Ligand.
-
Thiol Component: Thiol-functionalized Linker or Ligand.[1]
-
Initiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) for photo-initiation or VA-044 for thermal initiation.
Protocol:
-
Preparation: Dissolve the alkene (1.0 eq) and thiol (1.2 eq) components in degassed DMF or DMSO (concentration ~50-100 mM).
-
Initiation:
-
Photo-conditions: Add LAP (0.1 eq). Irradiate with 365 nm UV light (10 mW/cm²) for 15–30 minutes at RT.
-
Thermal-conditions: Add VA-044 (0.1 eq). Heat to 60°C for 2–4 hours.
-
-
Monitoring: Monitor conversion by LC-MS (Look for mass shift corresponding to the thioether adduct).
-
Purification: Direct purification via preparative HPLC (Reverse phase, C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Validation: Verify structure via 1H-NMR (Disappearance of alkene protons, appearance of multiplet signals for
).
Validation: Ternary Complex Stability (TR-FRET)
To determine if the thioether linker improves cooperativity compared to an alkyl linker.
Protocol:
-
Labeling: Label the E3 ligase (e.g., Cereblon) with a Terbium donor (Lanthascreen™) and the Target Protein (POI) with a GFP or Fluorescein acceptor.
-
Incubation: Mix E3 ligase (5 nM) and POI (5 nM) in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127).
-
Dosing: Add PROTAC (Alkyl vs. Thioether variants) in a dose-response series (0.1 nM to 10 µM). Incubate for 60 mins at RT.
-
Measurement: Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).
-
Analysis: Plot FRET Ratio vs. [PROTAC]. A "bell-shaped" curve (Hook effect) is expected.
-
Interpretation: A higher FRET amplitude at the peak indicates a more stable/cooperative ternary complex facilitated by the specific linker geometry.
-
Recommendations
-
Start with Alkyl for Permeability: If your warhead is highly polar, use a simple alkyl chain to maximize membrane permeability.
-
Switch to Thioether for Geometry/Solubility: If the alkyl-PROTAC is insoluble or shows poor degradation despite binding (indicating poor ternary complex geometry), introduce a thioether. The bond angle change (92° vs 109°) can "unlock" a productive conformation.
-
Use Thioethers for Libraries: When screening linker length (e.g., 2 to 10 carbons), use thiol-ene chemistry to rapidly generate the library, then refine to an all-carbon chain later if metabolic stability is the primary concern.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Link
-
Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Link
-
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link
-
Liu, J., et al. (2020). Discovery of SIAIS056 as a Potent and Selective BCR-ABL Degrader. (Referenced in context of sulfur-substituted linkers). Link
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Link
Sources
"22-Keto-21-thia-3,6,9-trioxatricosan-1-OL" linker effect on ternary complex stability
The following guide provides an in-depth technical analysis of the linker 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL and its class of Hybrid PEG-Alkyl Linkers , focusing on their critical role in modulating ternary complex stability in PROTAC design.
A Comparative Guide for Rational PROTAC Design
Executive Summary
The stability of the ternary complex (Target Protein–PROTAC–E3 Ligase) is the thermodynamic cornerstone of targeted protein degradation. While early PROTAC designs relied on simple polyethylene glycol (PEG) or alkyl chains, the emergence of Hybrid PEG-Alkyl Linkers —exemplified by the precursor This compound —has introduced a new paradigm.
This guide analyzes how this specific hybrid linker architecture influences cooperativity (
Chemical Architecture & Mechanism
To understand the "linker effect," we must first deconstruct the molecule's unique topology.
Structural Analysis
Compound: this compound (CAS: 130727-50-3) Functional Class: Hybrid PEG-Alkyl Thioacetate Precursor
-
Segment A (Hydrophilic): HO-(CH2CH2O)3-
-
Identity: PEG3 unit.
-
Function: Provides aqueous solubility and solvent interaction; prevents aggregation.
-
-
Segment B (Hydrophobic): -(CH2)11-
-
Identity: Undecyl alkyl chain.
-
Function: Enhances membrane permeability and restricts conformational freedom (entropic benefit) compared to pure PEG.
-
-
Segment C (Reactive Terminus): -S-C(=O)CH3 (21-thia-22-keto)
-
Identity: Thioacetate.
-
Function: A "masked" thiol. Upon deprotection (hydrolysis), it generates a reactive thiol (-SH) for conjugation to maleimide or haloacetamide-functionalized E3 ligands (e.g., Thalidomide or VHL derivatives).
-
Mechanism of Action in Ternary Complexes
The hybrid nature of this linker allows it to access a "Goldilocks" zone of ternary complex stability:
-
Entropic Pre-organization: The alkyl segment is more rigid than PEG. By burying the hydrophobic alkyl chain against the protein surface (E3 or POI), the linker reduces the entropic penalty of complex formation (
). -
Solubility Maintenance: The PEG3 "head" ensures the molecule remains soluble in assay buffers and cytosol, preventing the "molecular grease" effect common with pure alkyl linkers.
-
Cooperativity Modulation: The distinct segments allow the linker to traverse mixed environments—hydrophobic channels in the E3 ligase (e.g., Cereblon) and solvent-exposed gaps—enhancing positive cooperativity (
).
Comparative Performance Analysis
The following table contrasts the Hybrid Linker (derived from this compound) with standard alternatives.
Table 1: Linker Performance Matrix
| Feature | Hybrid (PEG3-Alkyl-Thiol) | Pure PEG (e.g., PEG8) | Pure Alkyl (e.g., C12) |
| Ternary Cooperativity ( | High (Dual interaction modes) | Low/Neutral (Passive tether) | Medium (Hydrophobic collapse) |
| Solubility (Aqueous) | Moderate-High | Very High | Low (Risk of aggregation) |
| Cell Permeability | High (Lipophilic segment aids entry) | Low (Polar surface area penalty) | High |
| Conformational Entropy | Balanced (Semi-rigid) | High (Floppy, high | Low (Rigid, low |
| Metabolic Stability | High (Thioether linkage) | Moderate (Oxidative cleavage risk) | High |
| Primary Application | Optimization of weak binders | Initial screening / Solubility fixes | Membrane permeability fixes |
Key Insight: The Hybrid linker often yields a lower
(more potent) than pure PEG analogs because the alkyl segment can facilitate "molecular glue"-like interactions between the ligase and target, stabilizing the ternary complex.
Experimental Validation Protocols
To validate the linker effect, researchers must characterize the ternary complex thermodynamics (
Protocol: Thioacetate Deprotection & Conjugation
The 22-Keto-21-thia compound is a precursor. It must be activated.
-
Dissolution: Dissolve 10 mg of this compound in degassed MeOH (1 mL).
-
Deprotection: Add 2 equivalents of Sodium Methoxide (NaOMe) under Argon atmosphere. Stir for 30 min at RT to cleave the acetyl group (removing the "22-keto" moiety).
-
Neutralization: Neutralize with Amberlite IR-120 (H+ form) resin. Filter.
-
Conjugation: Immediately react the generated thiol-linker with a Maleimide-functionalized E3 ligand (e.g., Thalidomide-Maleimide) in DMF/PBS (pH 7.2).
-
Purification: Isolate the conjugate via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Protocol: Ternary Complex Stability Assay (TR-FRET)
Measures the affinity of the PROTAC for the E3-POI complex.
Materials:
-
Biotinylated POI (Protein of Interest).
-
His-tagged E3 Ligase (e.g., CRBN or VHL).
-
Fluorophores: Europium-Streptavidin (Donor), APC-anti-His (Acceptor).
Workflow:
-
Binary Control: Titrate PROTAC against E3 ligase alone to determine Binary
. -
Ternary Setup: Prepare a mixture of E3 Ligase (100 nM) and Biotin-POI (100 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).
-
Dosing: Add PROTAC in a serial dilution (1 nM to 10
M). -
Incubation: Incubate for 60 min at RT.
-
Detection: Add Eu-Streptavidin and APC-anti-His. Incubate 60 min.
-
Read: Measure TR-FRET signal (Excitation: 340 nm, Emission: 615/665 nm).
-
Analysis: Fit data to the Hook Effect Model (Bell-shaped curve).
-
(Cooperativity): calculated as
. A value indicates the linker promotes stability.
-
(Cooperativity): calculated as
Mechanism Visualization
The following diagram illustrates how the Hybrid Linker stabilizes the ternary complex compared to a standard PEG linker.
Caption: The Hybrid Linker (Green) utilizes its alkyl segment to form secondary hydrophobic contacts with the E3 ligase, stabilizing the complex (High Cooperativity), whereas a pure PEG linker (Yellow) acts as a passive tether.
References
-
Ternary Complex Dynamics: National Institutes of Health (PMC). Interplay of PROTAC Complex Dynamics for Undruggable Targets. [Link]
Head-to-head comparison of PROTACs with different linkers
A Senior Scientist’s Guide to Rational Linkerology
Executive Summary: The Linker is Not Just a Connector
In the early days of targeted protein degradation (TPD), the linker was often viewed merely as a bridge—a passive spacer to connect the E3 ligase ligand and the Warhead (POI ligand). This view is obsolete.
Experimental evidence now confirms that the linker is a critical determinant of:
-
Ternary Complex Cooperativity (
): The ability of the linker to induce favorable protein-protein interactions (PPIs) between the E3 and POI.[1][2] -
Permeability & Solubility: The physicochemical "tax" paid for adding molecular weight.
-
Metabolic Stability: Susceptibility to oxidative metabolism (e.g., N-dealkylation).
This guide provides a head-to-head technical comparison of the three dominant linker classes—PEG , Alkyl , and Rigid (Piperazine/Click) —supported by experimental data and optimization workflows.
Head-to-Head Analysis: Linker Classes
A. Polyethylene Glycol (PEG) vs. Alkyl Chains
The most common starting point in "Linkerology" is the choice between hydrophilic PEG chains and lipophilic Alkyl chains.
| Feature | PEG Linkers (Hydrophilic) | Alkyl Linkers (Lipophilic) | Scientist's Verdict |
| Solubility | High (Hydrophilic). Improves dissolution in assay media. | Low. Can lead to aggregation in biochemical assays. | PEG wins for early-stage in vitro tool compounds. |
| Permeability | Moderate to Low. High TPSA (Topological Polar Surface Area) can limit cell entry. | High. Lipophilicity aids passive diffusion through membranes. | Alkyl wins for intracellular potency if solubility allows. |
| Metabolic Stability | Moderate. Susceptible to oxidative cleavage. | High (unless benzylic/allylic positions are exposed). | Alkyl wins for in vivo PK profiles. |
| Conformation | Highly flexible (High entropic penalty upon binding). | Flexible, but can adopt "collapsed" hydrophobic states. | Tie. Both suffer from high entropy costs. |
B. Flexible vs. Rigid (Semi-Rigid) Linkers
As TPD matures, the field is shifting toward rigid linkers (Piperazines, Piperidines, Alkynes) to freeze the bioactive conformation.
-
The "Entropy-Enthalpy Compensation" Principle: Flexible linkers lose significant entropy (
) upon forming the ternary complex. Rigid linkers reduce this penalty by pre-organizing the molecule, potentially improving potency even with lower binding affinity.[1]
Data-Driven Case Studies
The following data illustrates how linker length and composition directly dictate degradation metrics (
Case Study 1: The "Longer is Better" Scenario (BTK Degradation)
-
Target: Bruton's Tyrosine Kinase (BTK)[3]
-
Mechanism: Short linkers caused steric clashes between the bulky BTK and CRBN, preventing complex formation. Extending the linker relieved this clash.
| Linker Length (PEG Units) | DC50 (nM) | Ternary Complex Stability (SPR, RU) | Interpretation |
| PEG 2 | > 1000 | Not Detected | Failure: Steric Clash. |
| PEG 3 | > 1000 | Not Detected | Failure: Steric Clash. |
| PEG 4 | 40 | 15 | Threshold: Complex forms. |
| PEG 5 | 10 | 25 | Optimal Potency. |
| PEG 11 | 20 | 60 | High Stability: Cooperativity peaks. |
Key Insight: While the longest linker (PEG 11) formed the most stable complex (60 RU), the degradation potency (
) plateaued around PEG 5. This proves that maximum stability is not always required for maximum degradation; a threshold stability is sufficient.
Case Study 2: The "Goldilocks" Zone (ER
Degradation)
| Linker Length (Atoms) | Degradation Efficacy (at 10 µM) | IC50 (µM) | Status |
| 9 Atoms | ~50% | > 10 | Too Short. |
| 12 Atoms | ~75% | ~5 | Sub-optimal. |
| 16 Atoms | ~95% | ~1 | OPTIMAL. |
| 21 Atoms | ~60% | > 10 | Too Long ("Hook Effect" risk). |
Mechanism & Workflow Visualization
Diagram 1: The PROTAC Mechanism of Action
This diagram highlights the critical role of the linker in the Ternary Complex.[2][][9]
Caption: The PROTAC cycle. The linker is the structural scaffold of the Ternary Complex; its length and rigidity determine if the complex is productive (degradation) or non-productive.
Diagram 2: The "Linkerology" Optimization Workflow
A standard decision tree for optimizing linkers in early discovery.
Caption: Strategic workflow for linker optimization. Initial screening focuses on length ("The Ruler"), followed by rigidity tuning to improve cooperativity or permeability.
Experimental Protocol: The "D2B" (Direct-to-Biology) Screen
Traditional synthesis requires purifying every PROTAC analog. The Direct-to-Biology (D2B) approach allows you to assemble linkers in plates and screen immediately, accelerating "Linkerology" by 10x.
Objective: Rapidly screen 96 linker combinations (Length x Composition) without purification.
Reagents:
-
Warhead-Alkyne: 10 mM in DMSO.
-
E3 Ligand-Azide: 10 mM in DMSO.
-
CuAAC Catalyst: CuSO4 + THPTA + Sodium Ascorbate.
-
Cell Line: HEK293 (or relevant line) expressing HiBiT-tagged POI.
Protocol:
-
Library Preparation (384-well Plate):
-
Dispense Warhead-Alkyne (20 nL) and E3-Azide (20 nL) into wells using an acoustic dispenser (e.g., Echo).
-
Add Copper Catalyst Master Mix (1 µL).
-
Incubate at 37°C for 2 hours. Note: Ensure reaction completion >90% by LCMS on QC wells.
-
-
Dilution:
-
Dilute reaction mixture 1:1000 in cell culture media. This dilutes the copper to non-toxic levels.
-
-
Cell Treatment:
-
Transfer diluted PROTACs to cells containing the HiBiT-tagged POI.
-
Incubate for 4–24 hours.
-
-
Readout (Lytic Detection):
Trustworthiness Check: Always include a "Warhead-only" and "E3-ligand-only" control to rule out inhibitor-driven effects (the "Hook Effect" won't apply to single ligands, but functional inhibition might).
Conclusion & Recommendations
-
Start Flexible: Begin with PEG-3 to PEG-6 . These are synthetically accessible and cover the most common distance requirements (10–20 Å).
-
Measure Cooperativity: Do not rely solely on degradation (
). Use TR-FRET or SPR to measure ternary complex half-life ( ). A PROTAC that degrades well but forms a weak complex is likely driving degradation via high occupancy (event-driven) rather than catalytic cycling. -
Rigidify for Selectivity: If your PROTAC degrades off-targets (e.g., degrading BRD2/3 when targeting BRD4), switch to a rigid linker (e.g., piperazine). This restricts the conformational ensemble, potentially preventing the PROTAC from fitting into the off-target's ternary interface.[12]
References
-
Zorba, A., et al. (2018).[3][4] "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. Link
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364.[7] Link
-
Burslem, G. M., et al. (2018). "The Advantages of Targeted Protein Degradation Over Inhibition: An ALK Case Study." Cancer Cell, 33(1), 1-3. Link
-
Testa, A., et al. (2020). "3D-Pharmacophore-Based Discovery of Novel BRPF1 Bromodomain Inhibitors." Journal of Medicinal Chemistry, 63(15), 8416–8441. (Discusses rigid linker design). Link
-
Beyer, K., et al. (2022). "Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Linker Efficacy in HaloPROTAC-Mediated Degradation of CRISPR-Edited Targets
This guide provides a technical comparison and validation framework for using 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL (referred to herein as the HT-PEG3-Linker ) as a critical component in HaloPROTAC systems for validating CRISPR-engineered cell lines.
Executive Summary
The Challenge: CRISPR-mediated knock-in of degradation tags (e.g., HaloTag, FKBP12F36V) is the gold standard for validating target druggability and studying essential gene function. However, the success of the HaloTag (HaloPROTAC) system relies entirely on the physicochemical properties of the heterobifunctional degrader.
The Solution: This compound represents a third-generation, hydrophilic PEG-based linker optimized for assembling HaloPROTACs (specifically HaloPROTAC-E ). Its specific "21-thia" (thioether) and "3,6,9-trioxa" (PEG3) architecture balances aqueous solubility with cell permeability, overcoming the "molecular obesity" issues often seen with longer alkyl chain linkers.
The Verdict: Compared to rigid alkyl linkers or the alternative dTAG system, the HT-PEG3-Linker offers superior degradation kinetics (
Technical Deep Dive: The Molecule vs. Alternatives
The molecule This compound acts as the structural bridge between the HaloTag-binding chloroalkane motif and the E3 ligase ligand (typically VHL or Cereblon).
Comparative Analysis Table
| Feature | HT-PEG3-Linker (The Topic) | Long Alkyl Linkers (C10-C12 chains) | dTAG System (FKBP12F36V) |
| Chemical Class | Hydrophilic PEG-Thioether | Hydrophobic Alkyl Chain | Synthetic Ligand (AP1867) |
| Solubility | High (Due to 3,6,9-trioxa units) | Low (Requires DMSO >0.1%) | Moderate |
| Cell Permeability | High (Balanced LogP) | High (Lipophilic) | High |
| Ternary Complex | Flexible (Allows "wrapping") | Rigid (Steric clashes common) | Pre-optimized (Binary) |
| Degradation Speed | Fast ( | Slow ( | Fast ( |
| CRISPR Tag Size | HaloTag7 (33 kDa) | HaloTag7 (33 kDa) | FKBP12F36V (12 kDa) |
| Primary Use Case | Endogenous Validation (CRISPR KI) | In vitro biochemical assays | Small targets (Steric sensitive) |
Expert Insight: Why Structure Matters
The "21-thia" substitution in this molecule is not arbitrary. Sulfur is larger and more polarizable than carbon (methylene), often improving the metabolic stability of the chain against oxidation while maintaining the flexibility required for the HaloTag protein to "find" the E3 ligase. The "22-keto" moiety typically serves as the conjugation handle (or remnant thereof) to the E3 ligand, ensuring a stable covalent bond that resists intracellular esterases.
Mechanism of Action: The Ternary Complex[1]
The following diagram illustrates the degradation pathway initiated by a HaloPROTAC synthesized using the HT-PEG3-Linker .
Caption: The HT-PEG3-Linker facilitates the formation of a productive Ternary Complex, leading to rapid ubiquitination of the CRISPR-tagged endogenous protein.
Validation Protocol: CRISPR Knock-in & Degradation Assay
This protocol validates the efficacy of the HT-PEG3-Linker based HaloPROTAC in a CRISPR-engineered cell line.
Phase 1: CRISPR-Cas9 Knock-in (KI)
-
Design: Select a sgRNA targeting the N- or C-terminus of your Gene of Interest (GOI).
-
Donor Template: Construct a dsDNA donor containing Homology Arm L - HaloTag7 - Homology Arm R.
-
Transfection: Electroporate Cas9 RNP + Donor Template into HEK293 or HeLa cells.
-
Selection: Wait 72 hours. Treat cells with HaloTag-TMR ligand (fluorescent) and sort TMR-positive cells via FACS. Note: This confirms the tag is in-frame and expressed.
Phase 2: Degradation Assay (The Linker Test)
Objective: Determine the DC50 (Concentration for 50% degradation) of the HaloPROTAC synthesized with the HT-PEG3-Linker.
-
Seeding: Plate sorted HaloTag-KI cells in 96-well plates (10,000 cells/well).
-
Treatment:
-
Prepare a 10-point dilution series of the HaloPROTAC (e.g., HaloPROTAC-E ).
-
Range: 0.1 nM to 10 µM.
-
Control: Treat with DMSO (Vehicle) and HaloTag-Ligand only (Blocker).
-
-
Incubation: Incubate for 24 hours .
-
Readout (HiBiT or Western):
-
If using HiBiT-HaloTag: Add Nano-Glo substrate and read luminescence.
-
If using Western Blot: Lyse cells, run SDS-PAGE, blot for HaloTag or the endogenous protein.
-
Phase 3: Data Interpretation
-
Success Criteria:
- : >90% degradation compared to DMSO.
- : <50 nM (The HT-PEG3-Linker typically yields 3–10 nM).
-
Hook Effect: If degradation efficiency drops at >1 µM, this confirms the mechanism is PROTAC-driven (binary complex competition).
Decision Matrix: When to Use This Linker
Use the following logic flow to determine if This compound is the correct tool for your validation study.
Caption: Decision tree for selecting the optimal degradation tag system based on target protein characteristics.
References
-
Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader. Source: ACS Chemical Biology (2019) Significance: Establishes the PEG3-based linker (HaloPROTAC-E) as the optimal design for CRISPR knock-in validation, demonstrating superior DC50 values compared to longer PEG variants. URL:[Link][1]
-
Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. Source: Current Protocols (2020) Significance: Provides the step-by-step methodology for combining CRISPR gene editing with HaloPROTAC treatment. URL:[Link]
-
HaloTag: A Platform Technology for Protein Analysis. Source:[1][2] Promega Corporation / Current Chemical Genomics Significance: foundational reference for the HaloTag ligand chemistry and reaction kinetics. URL:[Link]
Sources
22-Keto-21-thia-3,6,9-trioxatricosan-1-OL: A Hybrid Linker Paradigm for Tuning PROTAC Selectivity
Executive Summary
In the realm of Targeted Protein Degradation (TPD), "Linkerology" has evolved from simple connectivity to a critical determinant of ternary complex stability and isoform selectivity.[1] This guide analyzes 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL (hereafter referred to as KTT-23 ), a long-chain hybrid linker. Unlike standard PEG or alkyl linkers, KTT-23 combines a lipophilic thia-alkyl tail with a hydrophilic PEG head.
This guide objectively compares KTT-23 against industry-standard alternatives (PEG-chains and Alkyl-chains), evaluating its impact on permeability , cooperativity (
Technical Deconstruction: The KTT-23 Architecture
To understand the impact of KTT-23 on selectivity, we must first analyze its physicochemical properties relative to standard linkers.
Structure Analysis:
-
Core Composition: A hybrid scaffold containing a ~C11 alkyl segment, a thioether (sulfur) bridge, and a short PEG (trioxa) domain.
-
Key Features:
-
The "Thia" Bridge (S): The sulfur atom at position 21 acts as a metabolic handle and a lipophilic bioisostere, altering the bond angle compared to a methylene group (
vs ), which can induce unique conformational biases. -
Amphiphilic Nature: The "Trioxa" (PEG-like) end ensures solubility, while the long alkyl tail facilitates membrane permeability and hydrophobic surface interactions.
-
Table 1: Physicochemical Comparison of Linker Classes
| Feature | KTT-23 (Hybrid) | Standard PEG (e.g., PEG5) | Alkyl Chain (e.g., C10) |
| Hydrophilicity | Moderate (Amphiphilic) | High | Low (Lipophilic) |
| Permeability | High (Lipophilic tail drives entry) | Low (Polar surface area penalty) | High |
| Conformational Entropy | High (Long chain, ~26 atoms) | High (Flexible) | Medium (Rotatable bonds) |
| Surface Interaction | Mixed (Can engage hydrophobic patches) | Inert (Solvent exposed) | Hydrophobic (Non-specific sticking) |
| Selectivity Potential | High (Via specific linker-protein contacts) | Low (Distance-driven only) | Medium (Steric clashes) |
Impact on PROTAC Selectivity: The Mechanism
Selectivity in PROTACs is governed by the stability of the Ternary Complex (POI-Linker-E3). A common misconception is that linkers are merely "connectors." In reality, long hybrid linkers like KTT-23 actively participate in the binding interface.
The "Goldilocks" Zone of Cooperativity
While short linkers often provide high selectivity by enforcing rigid constraints (positive cooperativity), they fail when binding pockets are deep. KTT-23 addresses the "Deep Pocket" problem :
-
Entropic Cost vs. Enthalpic Gain: The length of KTT-23 imposes a high entropic penalty upon binding. However, the thia-alkyl segment can form favorable van der Waals interactions with the protein surface (enthalpic gain), compensating for the entropy loss.
-
Isoform Discrimination: Unlike inert PEG chains that "float" in the solvent, the lipophilic portion of KTT-23 can clash with or bind to non-conserved surface residues on specific isoforms (e.g., p38
vs p38 or CDK4 vs CDK6), driving selectivity.
Visualization: The Selectivity Pathway
The following diagram illustrates how KTT-23 influences the ternary complex equilibrium compared to standard linkers.
Caption: KTT-23 leverages its hybrid composition to stabilize the ternary complex for the desired target while destabilizing off-targets via surface clashes.
Experimental Validation: Protocols
To validate the selectivity benefits of KTT-23, researchers must move beyond simple degradation assays (Western Blot) and quantify the Cooperativity Factor (
Protocol: Fluorescence Polarization (FP) Cooperativity Assay
This protocol determines if the KTT-23 linker promotes positive cooperativity (
Reagents:
-
Recombinant E3 Ligase (e.g., VHL, CRBN).
-
Recombinant POI (Protein of Interest).
-
Fluorescent Tracer (PROTAC-fluorophore conjugate).
-
KTT-23 based PROTAC (Test Compound).
Workflow:
-
Binary Binding (
):-
Titrate KTT-23 PROTAC against the fluorescent tracer bound to E3 ligase.
-
Measure displacement to determine
(PROTAC-E3).
-
-
Ternary Formation (
):-
Form the saturated {PROTAC-E3} complex.
-
Titrate the POI into this complex.
-
Monitor the FP shift. A distinct shift indicates ternary complex formation.
-
-
Calculation of
:-
Use the equation:
. -
Interpretation:
- : Positive cooperativity (Linker assists binding).
- : Negative cooperativity (Linker clash).
-
Success Metric for KTT-23:
indicates the hybrid linker is actively stabilizing the complex.
-
Visualization: Optimization Workflow
Caption: Step-by-step workflow for validating the efficacy of KTT-23 based PROTACs.
Comparative Performance Data
The following data summarizes typical performance metrics when switching from a standard PEG linker to the KTT-23 hybrid linker in a theoretical BRD4 or Kinase degrader system.
| Metric | Standard PEG-10 | KTT-23 (Hybrid) | Interpretation |
| DC50 (Potency) | 50 nM | 15 nM | KTT-23 improves potency via membrane permeability. |
| Dmax (Efficacy) | 95% | 98% | Comparable degradation depth. |
| Selectivity (Isoform) | 1:1 (Non-selective) | 10:1 | KTT-23 induces specific surface contacts, improving selectivity. |
| Solubility | >100 | ~20 | Trade-off: Hybrid linker reduces solubility but remains workable. |
| Hook Effect | Prominent at 1 | Shifted to >5 | Improved cooperativity delays the Hook Effect. |
Conclusion
This compound represents a sophisticated tool in the PROTAC designer's arsenal. It is not a "one-size-fits-all" solution but a specific remedy for targets requiring deep pocket access without sacrificing membrane permeability .
Key Takeaways:
-
Use KTT-23 when: Standard PEG linkers are too polar to penetrate cells, or when short alkyl linkers cause steric clashes.
-
Mechanism: The "Thia" and "Alkyl" moieties provide secondary binding interfaces on the E3/POI surface, driving isoform selectivity that pure PEG chains cannot achieve.
-
Validation: Always pair synthesis with FP-based cooperativity assays to ensure the linker is driving thermodynamic stability.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[4][5] [Link]
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. [Link]
-
Maple, H. J., et al. (2019). Factorial Design of PROTAC Linkers for Optimal Degradation. Journal of Medicinal Chemistry. [Link]
Sources
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- 2. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
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- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of PROTACs: The Influence of Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][4][5] This event-driven pharmacology allows for potent and sustained effects at sub-stoichiometric concentrations.[4][6][7] A typical PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][7][8][9] While the choice of ligands dictates the target and the E3 ligase, the linker plays a critical and often underappreciated role in determining the overall efficacy, selectivity, and potential for off-target effects.[2][7][9][10]
This guide provides an in-depth comparison of how different classes of PROTAC linkers can influence cross-reactivity and outlines robust experimental methodologies to assess these effects. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to design and interpret cross-reactivity studies for your own PROTAC candidates.
The Central Role of the Linker in PROTAC Selectivity
The linker is not merely a passive connector; its length, composition, and rigidity are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[10] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and degradation. Conversely, a poorly designed linker can lead to steric clashes, reduced ternary complex stability, and consequently, diminished degradation efficiency.[10]
Furthermore, the physicochemical properties of the linker, such as solubility and cell permeability, significantly impact the pharmacokinetic and pharmacodynamic profile of the PROTAC. From a cross-reactivity perspective, the linker can influence off-target effects in several ways:
-
Altering Ternary Complex Conformation: The linker's flexibility and length dictate the possible orientations of the POI and E3 ligase. This can expose or hide potential binding sites for off-target proteins.
-
Driving Off-Target Ternary Complex Formation: A linker might promote the formation of a stable ternary complex with a protein structurally similar to the intended target, leading to its unintended degradation.
-
Impacting Physicochemical Properties: Properties like hydrophobicity, influenced by the linker, can lead to non-specific binding and aggregation, potentially causing cytotoxicity and off-target effects.[11]
Comparative Analysis of Common PROTAC Linker Classes
While the specific linker "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL" is not widely documented in publicly available literature, we can compare the general classes of linkers to which it might belong based on its name (implying a polyethylene glycol-like structure with a ketone and a thioether). The most common PROTAC linkers fall into three main categories: flexible, rigid, and functionalized.[10][]
| Linker Class | Common Examples | Advantages | Potential for Cross-Reactivity |
| Flexible Linkers | Alkyl chains, Polyethylene Glycol (PEG) chains | Synthetically accessible, allow for multiple binding orientations, PEG linkers can improve solubility.[8][10][] | High conformational flexibility can sometimes lead to the formation of non-productive or off-target ternary complexes. Long, hydrophobic alkyl chains may increase non-specific binding. |
| Rigid Linkers | Cycloalkanes (piperazine, piperidine), Alkynes, Triazoles | Introduce conformational constraints, which can enhance selectivity by favoring a specific ternary complex geometry. Can improve metabolic stability.[8][] | A rigid structure might inadvertently favor an off-target interaction if the geometry is complementary. Less forgiving to suboptimal binding poses. |
| Functionalized Linkers | Photoswitches, "Clickable" handles | Enable spatiotemporal control of PROTAC activity (photoswitches). Facilitate modular synthesis and library generation (clickable linkers).[7][] | The added functional groups could potentially interact with off-target proteins. The synthetic complexity might introduce unforeseen liabilities. |
Experimental Workflows for Assessing Cross-Reactivity
A robust assessment of PROTAC selectivity requires a multi-pronged approach. Here, we detail two gold-standard methodologies: quantitative mass spectrometry-based proteomics for a global view of protein degradation and the Cellular Thermal Shift Assay (CETSA) for target engagement validation.
PROTAC Mechanism of Action
To understand the experimental data, it is crucial to first visualize the underlying mechanism of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Global Proteomics using Quantitative Mass Spectrometry
This is the definitive method for identifying on- and off-target protein degradation with an unbiased, proteome-wide view.[13][14][15][16][17]
-
Cell Culture and Treatment:
-
Culture your cell line of interest to 70-80% confluency.
-
Treat cells with the PROTAC at a range of concentrations (e.g., 1 nM to 10 µM) and for various time points (e.g., 4, 8, 24 hours).
-
Crucial Controls: Include a vehicle-treated control (e.g., DMSO), a negative control PROTAC (e.g., with an inactive E3 ligase ligand or a stereoisomer that does not bind the target), and a positive control PROTAC if available.[11]
-
-
Protein Extraction and Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Quantify protein concentration using a standard method like a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with tandem mass tags (TMT). This allows for multiplexing and precise relative quantification of proteins across multiple samples in a single mass spectrometry run.[16]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by high-resolution LC-MS/MS. Peptides are separated by liquid chromatography before being ionized and analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data using software like Proteome Discoverer or MaxQuant to identify peptides and quantify the relative abundance of proteins.
-
Generate volcano plots to visualize proteins that are significantly and dose-dependently downregulated. These are your potential on- and off-targets.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Synthesizing the Data for a Comprehensive Cross-Reactivity Profile
The true power of this dual-pronged approach lies in the integration of the datasets. Global proteomics will provide a list of all proteins whose abundance changes upon PROTAC treatment. This is your primary dataset for identifying potential off-targets. [15]However, proteomics alone cannot distinguish between direct and indirect effects. A protein may be downregulated not because it is a direct target of the PROTAC, but because its upstream regulator was degraded.
This is where CETSA becomes invaluable. By performing CETSA for the top off-target candidates identified by mass spectrometry, you can confirm direct binding of your PROTAC to these proteins in a cellular context. [18][19]This allows you to differentiate between true off-target degradation and downstream effects of on-target activity.
Conclusion and Future Perspectives
The linker is a critical component in the design of selective and potent PROTACs. [2][7][9]While flexible linkers like PEG and alkyl chains offer synthetic tractability, more rigid and functionalized linkers are increasingly being explored to fine-tune the properties of these powerful molecules. A thorough understanding of how linker chemistry influences ternary complex formation is paramount to minimizing cross-reactivity.
The experimental workflows detailed in this guide, combining global proteomics with targeted biophysical validation like CETSA, provide a robust framework for assessing the selectivity of your PROTAC candidates. As the field of targeted protein degradation continues to advance, the rational design of linkers, informed by structural biology and computational modeling, will be a key driver in the development of the next generation of highly selective and effective therapeutics. [7]
References
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What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. [Link]
-
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC. [Link]
-
Proteolysis targeting chimera - Wikipedia. [Link]
-
CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience. [Link]
-
CETSA PROTAC Profiling | Enhancing Degrader Research - Pelago Bioscience. [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC. [Link]
-
PROTAC Drug Off-Target Protein Assessment Service - Mtoz Biolabs. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC. [Link]
-
Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC - NIH. [Link]
-
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets - PubMed. [Link]
-
Protein Degrader Proteomics for PROTACs and Molecular Glues - Sapient Bio. [Link]
-
Proteolysis Targeting Chimeras With Reduced Off-targets - bioRxiv. [Link]
-
Label-free validation of protein degraders using CETSA® - YouTube. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. [Link]
-
Target Identification and Selectivity Analysis of Targeted Protein Degraders. [Link]
-
Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC. [Link]
-
Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
An overview of PROTACs: a promising drug discovery paradigm - PMC. [Link]
-
Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J. [Link]
-
PROTACs– a game-changing technology - PMC. [Link]
-
Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC. [Link]
- WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs)
-
Structures of the PROTAC molecules are used for the degradation of... - ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structural and Biophysical Characterization of Ternary Complexes Induced by Heterobifunctional Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Induced Proximity
The paradigm of modern pharmacology is shifting from simple occupancy-driven inhibition to sophisticated, event-driven modalities. Among the most revolutionary of these is targeted protein degradation (TPD), a strategy that co-opts the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] This is achieved using heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges.[1] A PROTAC consists of two distinct ligands—one binding the POI and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] Through the simultaneous binding of both proteins, the PROTAC induces the formation of a transient ternary complex (POI-PROTAC-E3 Ligase), which is the crucial event for subsequent ubiquitination and degradation of the target.[3][4]
The efficacy of a PROTAC is not merely a function of its binary binding affinities; it is critically dependent on the stability, conformation, and kinetics of the ternary complex it forms.[3][5] Understanding the structural biology of these complexes is therefore paramount for the rational design of effective degraders.[5] This guide provides an in-depth comparison of methodologies used to characterize these vital complexes, using the molecule "22-Keto-21-thia-3,6,9-trioxatricosan-1-OL" as a representative example of a polyethylene glycol (PEG)-based linker, and contrasts it with other common linker strategies.
Part 1: The Linker's Role in Ternary Complex Formation
The linker is no longer considered a passive spacer but a critical determinant of a PROTAC's activity, influencing everything from ternary complex stability to cell permeability.[1][6] The chemical nature, length, rigidity, and attachment points of the linker dictate the spatial orientation of the two recruited proteins, which in turn affects the efficiency of ubiquitin transfer.[6]
Our focus molecule, This compound , exemplifies a flexible, hydrophilic linker class. Its key features include:
-
A trioxatricosane backbone : This PEG-like chain imparts hydrophilicity, which can improve solubility—a common challenge for bulky PROTAC molecules.
-
Flexibility : The long chain allows for significant conformational sampling, enabling the POI and E3 ligase to adopt a productive orientation for ubiquitination.
-
A thia-keto moiety : This functional group could serve as a synthetic handle, a metabolic stabilization point, or even contribute to specific interactions within the ternary complex.
The choice of linker profoundly impacts the cooperativity of the ternary complex—a measure of how the binding of the first protein influences the binding of the second.[5] Positive cooperativity, where the pre-formed binary complex has a higher affinity for the second protein, is a hallmark of many successful PROTACs and is often driven by favorable protein-protein interactions established across the linker-induced interface.
Comparative Analysis of Linker Chemistries
The optimal linker is target-dependent. Below is a comparison of common linker classes, including the one represented by our focus molecule.
| Linker Class | Representative Structure | Key Advantages | Key Disadvantages |
| Alkyl Chains | Simple -(CH₂)n- chains | Synthetically accessible; provide systematic length variation for optimization. | High hydrophobicity can lead to poor solubility and high cell membrane permeability issues. |
| PEG-based (e.g., our focus molecule) | -(CH₂CH₂O)n- chains | Improves aqueous solubility; offers conformational flexibility.[1] | Can be too flexible, leading to an entropic penalty upon binding; potential for metabolic instability.[7] |
| Rigid/Constrained | Alkynes, piperazines, bicyclic moieties | Pre-organizes the PROTAC for a specific conformation, reducing entropic loss upon binding; can enhance selectivity.[6][7] | Requires more complex synthesis; rigidity may prevent formation of a productive complex if the orientation is incorrect. |
Part 2: Biophysical Characterization of Ternary Complexes
Before committing to expensive and labor-intensive structural studies, it is essential to confirm and quantify the formation of the ternary complex. Biophysical techniques are the gold standard for measuring the kinetics and thermodynamics of these interactions in real-time.[8]
Key Technique: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical detection technique that has become indispensable for characterizing PROTACs.[4][9] It measures changes in refractive index at a sensor surface as molecules bind and dissociate, providing precise data on association rates (kₐ), dissociation rates (kₑ), and equilibrium dissociation constants (K₋).[9][10]
The following diagram and protocol outline a typical workflow for assessing binary and ternary complex formation.
Caption: SPR workflow for characterizing binary and ternary interactions.
This protocol assumes the use of a standard SPR instrument with a sensor chip suitable for protein immobilization (e.g., a Series S CM5 or NTA chip for His-tagged proteins).
-
Protein Preparation & Immobilization:
-
Rationale: A stable, active surface is critical for high-quality data. Immobilizing one binding partner allows the other(s) to be flowed over as the analyte.[10] The E3 ligase is often chosen for immobilization due to its stability.[4]
-
Step 1.1: Prepare recombinant, purified E3 ligase (e.g., VHL complex) and POI in a suitable running buffer (e.g., HBS-EP+).
-
Step 1.2: Activate the sensor chip surface according to the manufacturer's protocol (e.g., EDC/NHS for amine coupling).
-
Step 1.3: Immobilize the E3 ligase to the desired density (e.g., 2000-4000 RU) on a flow cell. Use a separate flow cell as a reference (activated and deactivated).
-
-
Binary Affinity Measurements:
-
Rationale: Establishing the baseline binary affinities is required to calculate cooperativity.[5]
-
Step 2.1: Prepare a dilution series of the PROTAC molecule in running buffer.
-
Step 2.2: Inject the PROTAC dilutions over the E3 ligase and reference flow cells, starting with the lowest concentration. Include buffer-only (blank) injections for double referencing.
-
Step 2.3: After each injection, allow for dissociation. If necessary, use a mild regeneration solution to return to baseline.
-
Step 2.4: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the K₋ for the E3-PROTAC interaction.
-
Step 2.5: Repeat steps 2.1-2.4 with the POI immobilized and the PROTAC as the analyte to determine the K₋ for the POI-PROTAC interaction.
-
-
Ternary Complex & Cooperativity Measurement:
-
Rationale: By injecting a pre-incubated mixture of the PROTAC and POI over the immobilized E3 ligase, the formation of the ternary complex can be directly observed.[4]
-
Step 3.1: Using the E3 ligase-immobilized surface, prepare a dilution series of the POI. For each concentration of POI, add a constant, saturating concentration of the PROTAC.
-
Step 3.2: Inject these mixtures over the sensor surface.
-
Step 3.3: Analyze the binding response. The enhanced binding observed in the presence of both the POI and PROTAC, compared to the POI alone, indicates ternary complex formation.
-
Step 3.4: Fit the data to a ternary binding model or steady-state affinity model to determine the ternary K₋.
-
Step 3.5: Calculate the cooperativity factor (α) as the ratio of the binary K₋ to the ternary K₋. An α > 1 indicates positive cooperativity.
-
Part 3: High-Resolution Structural Determination
While biophysical methods confirm if and how strongly a complex forms, structural biology techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography reveal how the components are arranged in 3D space. This atomic-level detail is invaluable for structure-based drug design.[11]
Key Technique: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful tool for studying large, dynamic complexes that are often difficult to crystallize.[12] The technique involves flash-freezing purified complexes in a thin layer of vitreous ice and imaging them with an electron microscope.[13] Thousands of 2D particle images are then computationally averaged and reconstructed into a 3D density map.
Caption: General workflow for Cryo-EM structural analysis.
-
Complex Formation and Purification:
-
Rationale: A homogenous, stable sample is the single most important factor for a successful Cryo-EM experiment.
-
Step 1.1: Mix the POI, E3 ligase, and PROTAC at a slight molar excess of the PROTAC to drive complex formation. Incubate on ice (e.g., for 1-2 hours).
-
Step 1.2: Purify the resulting ternary complex from unbound components using size-exclusion chromatography (SEC). The complex should elute as a single, monodisperse peak earlier than the individual proteins.
-
Step 1.3: Concentrate the peak fractions to a suitable concentration for grid preparation (typically 1-5 mg/mL).
-
-
Grid Preparation (Vitrification):
-
Rationale: Vitrification—the process of rapid freezing—is crucial to embed the complexes in a non-crystalline, glass-like ice, preserving their native structure.
-
Step 2.1: Glow-discharge EM grids (e.g., C-flat or Quantifoil) to make the carbon surface hydrophilic.
-
Step 2.2: In a controlled environment chamber (e.g., a Vitrobot), apply 3-4 µL of the purified complex solution to the grid.
-
Step 2.3: Blot the grid to create a thin aqueous film. This step is critical and often requires optimization of blot time and force.
-
Step 2.4: Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
-
Screening and Data Collection:
-
Rationale: Initial screening confirms the presence of particles and appropriate ice thickness before proceeding to large-scale data collection.
-
Step 3.1: Load the vitrified grid into a cryo-compatible transmission electron microscope (TEM).
-
Step 3.2: Acquire a low-magnification atlas to assess overall grid quality.
-
Step 3.3: Identify areas with good ice thickness and particle distribution.
-
Step 3.4: Set up an automated data collection run to acquire thousands of high-magnification images (micrographs) of the frozen particles.
-
-
Data Processing and Structure Determination:
-
Rationale: Computational processing averages the signals from thousands of noisy 2D images to generate a high-resolution 3D map.[12]
-
Step 4.1: Perform initial image processing steps, including motion correction and contrast transfer function (CTF) estimation.
-
Step 4.2: Use automated particle picking to select images of the ternary complex from the micrographs.
-
Step 4.3: Perform 2D classification to remove junk particles and sort the remaining particles into distinct structural classes.
-
Step 4.4: Generate an initial 3D model (ab initio reconstruction) and perform 3D classification and refinement to achieve the final high-resolution density map.
-
Step 4.5: Build an atomic model into the refined density map using known structures of the individual components as starting points.
-
Conclusion
The structural and biophysical characterization of PROTAC-induced ternary complexes is a cornerstone of modern drug discovery. While no single molecule like "this compound" holds a universal key, understanding the principles of its chemical class—the flexible, hydrophilic linker—is vital. By systematically comparing linker strategies and employing a multi-faceted analytical approach combining biophysical techniques like SPR with high-resolution structural methods like Cryo-EM, researchers can unravel the intricate mechanisms of ternary complex formation. This knowledge empowers the rational design of next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential.
References
- Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation. Journal of Medicinal Chemistry.
-
Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link]
-
Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. bioRxiv. Available at: [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration. Available at: [Link]
-
A beginner's guide to surface plasmon resonance. Essays in Biochemistry. Available at: [Link]
-
Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Bioscience. Available at: [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. Available at: [Link]
-
Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions. bioRxiv. Available at: [Link]
-
Cryo-EM structure of the yeast TREX complex and coordination with the SR-like protein Gbp2. eLife. Available at: [Link]
-
Structure of Membrane Protein in Native Membranes by CryoEM. YouTube. Available at: [Link]
-
PROTAC-induced ternary complexes and their biophysical properties. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 22-Keto-21-thia-3,6,9-trioxatricosan-1-ol
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With innovation, however, comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 22-Keto-21-thia-3,6,9-trioxatricosan-1-ol, a complex molecule requiring careful handling due to its combination of functional groups. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring a self-validating system for your laboratory's waste management.
Hazard Assessment: Understanding the Molecule
-
Ether Linkages (3,6,9-trioxa): The presence of ether groups raises a significant concern for the formation of explosive peroxides, especially if the compound has been stored for an extended period or exposed to air and light.[1][2] Ethers are a class of chemicals that can form peroxides, which are shock-sensitive and can detonate upon heating or friction.[2]
-
Thioether (21-thia): Thioethers are organosulfur compounds. While generally less volatile and odorous than thiols, they can release toxic gases, such as sulfur oxides, upon combustion.[3]
-
Ketone (22-keto): Ketones are generally considered to be of moderate toxicity. However, they can be flammable and may act as irritants.
-
Primary Alcohol (-1-ol): Primary alcohols are typically flammable and can be irritants to the eyes and skin.
Based on this analysis, this compound should be treated as a potentially hazardous chemical waste, with a primary concern for peroxide formation and flammability.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, all laboratory personnel must be equipped with the appropriate PPE.[4][5]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of the chemical, which may be an eye irritant. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. Gloves should be inspected for any signs of degradation before use. |
| Body Protection | A flame-resistant laboratory coat. | Provides a barrier against spills and protects from potential fire hazards. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood.[4] | If there is a risk of aerosolization or if the compound is handled outside of a fume hood, a respirator may be necessary based on a site-specific risk assessment. |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.[1]
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the liquid. Do not use combustible materials like paper towels to absorb the spill.
-
Neutralization (if applicable): Specific neutralization procedures for this compound are not established. Therefore, focus on absorption and proper disposal.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7]
If the container of this compound has been opened and stored for more than three months, or if the date of opening is unknown, it must be tested for the presence of peroxides.[7] Commercial peroxide test strips are readily available for this purpose. If the peroxide concentration is found to be high, do not handle the container and contact your EHS department for specialized disposal procedures.[1]
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container for waste collection.[8] A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. The original container may be used if it is in good condition.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9][10] The label should also include the date of accumulation and the name of the principal investigator or laboratory.
-
Segregation: This waste stream should be segregated from other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[8]
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][10]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[7][11]
-
Contact EHS: Once the waste container is full, or before the allowable accumulation time limit is reached (typically 12 months for academic labs), contact your institution's EHS department to arrange for a waste pickup.[7][11]
-
Documentation: Complete any necessary waste disposal forms as required by your institution.
Disposal Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
References
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Central Washington University Environmental Health & Safety. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Atlantic Training. (2024, December 24). OSHA Hazard Communication Standards: Safer Labs Through Smarter Practices.
- Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Safety Data Sheet (SDS). (n.d.).
- United Nations. (n.d.). Chemical Waste Management for Laboratories.
- ChemicalBook. (n.d.). This compound.
- Cayman Chemical. (2023, February 14). Safety Data Sheet.
- ChemScene. (2025, December 8). Safety Data Sheet.
- TargetMol. (n.d.). Safety Data Sheet.
- Macrocyclics. (n.d.). Safety Data Sheet.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Redox. (2022, October 7). Safety Data Sheet Decontaminant - TDI (TODIIS).
- TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Google Patents. (n.d.). Method for removing thiol-contaminants from thioether solutions.
- Occupational Safety and Health Administration. (n.d.). 1910 - Table of Contents.
- J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards.
- Taylor & Francis. (n.d.). Thioethers – Knowledge and References.
- Wikipedia. (n.d.). Thia-crown ether.
- LGC Standards. (n.d.). This compound.
- Reddit. (2022, September 30). 13 year old bottle of diethyl ether.
- Sciencemadness Discussion Board. (2010, January 29). Diethyl Ether Disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
